trans-Dichlorobis(triethylphosphine)palladium(II)
Description
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Properties
IUPAC Name |
palladium(2+);triethylphosphane;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into trans-Dichlorobis(triethylphosphine)palladium(II): A Versatile Catalyst for Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Among the plethora of palladium catalysts developed, phosphine-ligated palladium(II) complexes have carved out a significant niche due to their stability, reactivity, and tunability. This technical guide provides an in-depth exploration of trans-Dichlorobis(triethylphosphine)palladium(II) (CAS Number: 15526-05-3), a workhorse catalyst valued for its unique balance of steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this catalyst's potential in their synthetic endeavors.
Core Attributes and Structural Elucidation
trans-Dichlorobis(triethylphosphine)palladium(II), hereafter referred to as trans-[PdCl₂(PEt₃)₂], is a square planar palladium(II) complex. The central palladium atom is coordinated to two chloride ions and two triethylphosphine ligands in a trans configuration. This geometry is a key determinant of its reactivity and stability.
The triethylphosphine (PEt₃) ligands are crucial to the catalyst's performance. Compared to its more common counterpart, triphenylphosphine (PPh₃), PEt₃ is a more electron-donating and less sterically bulky ligand. This increased electron density on the palladium center can facilitate the crucial oxidative addition step in many catalytic cycles.
Table 1: Physicochemical Properties of trans-[PdCl₂(PEt₃)₂]
| Property | Value |
| CAS Number | 15526-05-3 |
| Molecular Formula | C₁₂H₃₀Cl₂P₂Pd |
| Molecular Weight | 413.63 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, toluene) |
Spectroscopic and Structural Characterization
Spectroscopic Data (Analog-based):
-
³¹P NMR: The ³¹P NMR spectrum of trans-[PdCl₂(PEt₃)₂] is expected to show a single resonance, characteristic of the two equivalent trans phosphorus atoms. The chemical shift for coordinated triethylphosphine is typically found downfield from the free phosphine. For comparison, the ³¹P{¹H} NMR of trans-[PdCl₂(PPh₃)₂] shows a singlet around δ 24 ppm.
-
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra will display signals corresponding to the ethyl groups of the phosphine ligands. The coordination to the palladium center will cause a downfield shift of these signals compared to the free ligand.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic bands for the P-C and C-H vibrations of the triethylphosphine ligands. Additionally, Pd-Cl and Pd-P stretching vibrations are expected in the far-IR region (typically below 400 cm⁻¹). For trans-[PdCl₂(PPh₃)₂], Pd-P and Pd-Cl stretches are observed around 355 cm⁻¹ and 335 cm⁻¹, respectively.
Synthesis of trans-[PdCl₂(PEt₃)₂]
The synthesis of trans-[PdCl₂(PEt₃)₂] is typically achieved through the reaction of a palladium(II) salt with two equivalents of triethylphosphine. A common and straightforward method involves the use of palladium(II) chloride (PdCl₂).
Synthetic Workflow
Caption: A generalized workflow for the synthesis of trans-[PdCl₂(PEt₃)₂].
Step-by-Step Experimental Protocol (Representative)
This protocol is adapted from the synthesis of analogous phosphine-palladium complexes[1].
-
Preparation: To a stirred suspension of palladium(II) chloride (1 mmol) in a suitable solvent such as dichloromethane or toluene (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylphosphine (2.1 mmol, 2.1 equivalents) dropwise.
-
Reaction: The reaction mixture is stirred at room temperature. The initially insoluble PdCl₂ will gradually react to form the soluble palladium-phosphine complex, often indicated by a color change to a yellow or orange solution. The reaction is typically monitored by TLC or by the complete dissolution of PdCl₂.
-
Isolation: The product can be isolated by reducing the volume of the solvent under reduced pressure, followed by the addition of a non-polar solvent like hexane to induce precipitation.
-
Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to yield pure trans-[PdCl₂(PEt₃)₂].
Applications in Catalysis: A Pillar of Modern Synthesis
trans-[PdCl₂(PEt₃)₂] is a versatile precatalyst that, upon in-situ reduction to the active Pd(0) species, efficiently catalyzes a range of cross-coupling reactions. The more electron-donating nature of the triethylphosphine ligands, compared to arylphosphines, can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organic halide or triflate[4][5]. trans-[PdCl₂(PEt₃)₂] is an effective catalyst for this transformation.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, adapted from protocols using similar palladium-phosphine catalysts[6][7][8].
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and trans-[PdCl₂(PEt₃)₂] (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v, 5 mL total).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes[9][10][11]. The choice of phosphine ligand is critical in controlling the regioselectivity and efficiency of the reaction.
Sources
- 1. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-Dichlorobis(triethylphosphine)palladium(II)
Executive Summary
trans-Dichlorobis(triethylphosphine)palladium(II) (CAS: 28425-04-9) represents a critical class of phosphine-ligated palladium(II) precatalysts. Unlike its ubiquitous triphenylphosphine analog, this complex features triethylphosphine (PEt
Section 1: Molecular Identity & Physicochemical Properties
Structural Definition
The complex adopts a square planar geometry typical of
-
IUPAC Name: trans-Dichlorobis(triethylphosphine)palladium(II)
-
Linear Formula: PdCl
[P(C H ) ] -
Coordination Geometry: Square Planar (
symmetry approximation for the core)
Quantitative Data Table
| Property | Value | Unit | Method/Notes |
| Molecular Weight | 413.64 | g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 412.023 | Da | Monoisotopic |
| Appearance | Yellow Crystalline Powder | - | - |
| Melting Point | 139 – 142 | °C | Decomposes at higher temps [1] |
| Solubility | Soluble | - | Chloroform, Dichloromethane, Toluene, Benzene |
| Insolubility | Insoluble | - | Water, Diethyl Ether (cold), Hexanes |
| Ligand Cone Angle | 132 | Degrees | Tolman Cone Angle (smaller than PPh |
| Ligand | 8.69 | - | Conjugate acid of free PEt |
Section 2: Synthetic Methodology & Purification
Synthesis Protocol
The synthesis relies on the ligand substitution of labile chloride or nitrile ligands on the palladium center. The following protocol ensures high isomeric purity (trans > 98%).
Reagents:
-
Palladium(II) chloride (PdCl
)[1][2] -
Triethylphosphine (PEt
) (1.0 M in THF or pure liquid handled under Argon) -
Solvents: Absolute Ethanol, Hydrochloric acid (conc.), Diethyl ether.
Step-by-Step Workflow:
-
Dissolution: Dissolve PdCl
(1.0 eq) in a minimal amount of hot ethanol containing a few drops of concentrated HCl. The acid helps solubilize the polymeric PdCl by forming soluble species. -
Ligand Addition: Cool the red solution to room temperature. Dropwise add PEt
(2.1 eq) under vigorous stirring. Caution: PEt is pyrophoric and has a pungent odor; use a glovebox or Schlenk line. -
Precipitation: The solution will lighten to yellow, and a bright yellow precipitate will form immediately.
-
Digestion: Stir the suspension for 2 hours to ensure complete complexation.
-
Filtration & Wash: Filter the solid on a sintered glass funnel. Wash sequentially with:
-
Cold Ethanol (
mL) to remove unreacted phosphine. -
Diethyl Ether (
mL) to remove organic impurities and facilitate drying.
-
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for trans-PdCl
Section 3: Structural Characterization
To validate the identity and isomeric purity of the synthesized compound, the following spectroscopic markers must be met.
Nuclear Magnetic Resonance (NMR)
Isomeric purity is best determined by
-
P NMR (CDCl
): 19.0 ppm (s) [3].-
Note: Free PEt
appears at -20 ppm.[3] The significant downfield shift confirms coordination to the metal center.
-
-
H NMR (CDCl
):-
1.8 – 2.0 ppm (m, 12H, P-CH
-CH ) -
1.1 – 1.2 ppm (m, 18H, P-CH
-CH ) -
Virtual Coupling: In trans phosphine complexes, virtual coupling often causes the triplet of the methyl group to appear as a "quintet" or broad multiplet due to strong P-P coupling (
).
-
1.8 – 2.0 ppm (m, 12H, P-CH
Infrared Spectroscopy (IR)
Far-IR is definitive for distinguishing geometric isomers.
-
(Pd-Cl): Single band at 353 cm
.-
Interpretation: A single band is required by selection rules for the
symmetry of the trans isomer. The cis isomer ( ) would display two bands (symmetric and asymmetric stretches) [4].
-
Section 4: Application in Catalysis & Drug Development
Mechanistic Utility
trans-PdCl
Key Advantages:
-
Enhanced Nucleophilicity: The high basicity of PEt
increases electron density on the Pd center, accelerating the rate-limiting oxidative addition step. -
Stability: The complex is air-stable in the solid state, unlike Pd(PEt
) , making it easier to handle in pharmaceutical manufacturing environments.
Catalytic Cycle Diagram
The following diagram illustrates the entry point of the precatalyst into a standard Suzuki-Miyaura cross-coupling cycle.
Figure 2: Catalytic cycle showing the activation of the trans-PdCl
References
-
American Elements. trans-Dichlorobis(triethylphosphine)palladium(II) Product Specifications. Available at: [Link][5]
- Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348.
-
RSC Publishing.Synthesis of a palladium acetylide-based tubular microporous polymer monolith. (Referencing
P NMR data at 19 ppm). Available at: [Link] - Levason, W. et al. "Coordination chemistry of higher oxidation states...". Journal of the Chemical Society, Dalton Transactions. (General reference for trans-PdCl2 phosphine IR assignments).
Sources
An In-Depth Technical Guide to the Crystal Structure of trans-Dichlorobis(triethylphosphine)palladium(II)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of Palladium-Phosphine Complexes
Palladium complexes bearing phosphine ligands stand as cornerstones of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise three-dimensional arrangement of atoms within these complexes dictates their reactivity, stability, and catalytic efficacy. Understanding the crystal structure of a fundamental complex like trans-dichlorobis(triethylphosphine)palladium(II) is not merely an academic exercise; it provides a foundational blueprint for rational catalyst design and reaction optimization. This guide offers a comprehensive analysis of its molecular architecture, drawing upon established crystallographic principles and data from closely related structures to provide a robust and practical understanding for researchers in the field.
Molecular Architecture and Electronic Configuration: A Prelude to Reactivity
trans-Dichlorobis(triethylphosphine)palladium(II), with the chemical formula PdCl₂(P(C₂H₅)₃)₂, is a square planar d⁸ transition metal complex. The palladium(II) center is coordinated to two chloride anions and two neutral triethylphosphine ligands. The "trans" designation signifies that identical ligands are positioned on opposite sides of the palladium atom, a configuration that has profound implications for the molecule's symmetry, polarity, and reactivity.
The square planar geometry arises from the d⁸ electronic configuration of the Pd(II) ion, which favors this arrangement to maximize ligand field stabilization energy. The triethylphosphine ligands act as strong σ-donors and moderate π-acceptors, influencing the electronic properties of the palladium center. This electronic modulation is a key determinant in the oxidative addition and reductive elimination steps that are central to many palladium-catalyzed cross-coupling reactions.
Synthesis and Crystallization: From Solution to Single Crystal
The preparation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. The synthesis of trans-dichlorobis(triethylphosphine)palladium(II) is typically achieved through the reaction of a palladium(II) salt with triethylphosphine.
Experimental Protocol: Synthesis and Single Crystal Growth
Objective: To synthesize and grow single crystals of trans-dichlorobis(triethylphosphine)palladium(II).
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triethylphosphine (P(C₂H₅)₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 mmol) in dichloromethane (20 mL).
-
Ligand Addition: To the stirred suspension, slowly add triethylphosphine (2.1 mmol, a slight excess to ensure complete reaction) via syringe.
-
Reaction: The reaction mixture is stirred at room temperature. The deep brown suspension of PdCl₂ will gradually dissolve to form a clear, yellow solution, indicating the formation of the soluble palladium-phosphine complex. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation: Once the reaction is complete (typically after 2-4 hours), the solvent is reduced in volume under vacuum.
-
Crystallization: The concentrated solution is carefully layered with a less polar solvent, such as diethyl ether. The flask is then left undisturbed in a vibration-free environment (e.g., a cold room or a dedicated crystallization vessel) for several days. Slow diffusion of the diethyl ether into the dichloromethane solution will gradually decrease the solubility of the complex, promoting the growth of well-defined single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor, washed with a small amount of cold diethyl ether, and dried under a gentle stream of inert gas.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the phosphine ligand and the palladium center.
-
Solvent System: Dichloromethane is an excellent solvent for the complex, while diethyl ether acts as an anti-solvent to induce crystallization. The slow diffusion method is crucial for obtaining large, high-quality crystals by allowing the molecules to pack in a highly ordered manner.
-
Slight Excess of Ligand: Ensures that all the palladium(II) chloride is converted to the desired product.
Unveiling the Structure: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Workflow for Single-Crystal X-ray Diffraction
Crystallographic Data and Molecular Geometry
The crystal structure of trans-dichloridobis(triisopropylphosphine-κP)palladium(II) reveals a mononuclear complex with the palladium(II) atom situated on an inversion center, resulting in a strictly square-planar geometry.[1][2][3]
Table 1: Crystallographic Data for trans-Dichloridobis(triisopropylphosphine-κP)palladium(II) [1]
| Parameter | Value |
| Chemical Formula | C₁₈H₄₂Cl₂P₂Pd |
| Formula Weight | 497.76 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0919(3) |
| b (Å) | 8.9176(4) |
| c (Å) | 16.1920(6) |
| β (°) | 92.552(3) |
| Volume (ų) | 1167.26(8) |
| Z | 2 |
| Temperature (K) | 120(2) |
Table 2: Selected Bond Lengths and Angles for trans-Dichloridobis(triisopropylphosphine-κP)palladium(II) [1]
| Bond | Length (Å) | Angle | Degree (°) |
| Pd1—Cl1 | 2.3030(6) | P1—Pd1—Cl1 | 89.92(2) |
| Pd1—P1 | 2.3603(6) | P1—Pd1—Cl1ⁱ | 90.18(2) |
Symmetry code: (i) -x+1, -y+1, -z
The Pd—P bond length of 2.3603(6) Å and the Pd—Cl bond length of 2.3030(6) Å are typical for this class of compounds.[1] The P—Pd—Cl angles are very close to the ideal 90° for a perfect square planar geometry, indicating minimal distortion.[1]
Structural Insights and Implications for Catalysis
The trans geometry of the phosphine ligands has a significant impact on the catalytic activity of the complex. The strong trans influence of the phosphine ligands can affect the lability of the chloride ligands, which is a key step in the activation of the precatalyst to the catalytically active Pd(0) species.
Furthermore, the steric bulk of the triethylphosphine ligands, while less than that of triisopropylphosphine or triphenylphosphine, plays a crucial role in creating a coordinatively unsaturated environment around the palladium center during the catalytic cycle. This steric hindrance can influence the rate and selectivity of oxidative addition and reductive elimination steps.
Conclusion: A Foundation for Future Discovery
The crystal structure of trans-dichlorobis(triethylphosphine)palladium(II), and its closely related analogues, provides a detailed atomic-level understanding of a fundamentally important class of catalysts. This structural knowledge, from the square planar geometry to the precise bond lengths and angles, offers invaluable insights into the electronic and steric factors that govern its reactivity. For researchers in drug development and other areas of chemical synthesis, this information serves as a critical guide for the design of more efficient and selective palladium catalysts, ultimately accelerating the discovery and production of novel molecules with significant societal impact.
References
-
Suzuki, T. (2023, October 25). Single Crystal X-ray Diffraction. Pulstec USA. [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
-
Wiśniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(7), m967. [Link]
-
Pons, J., Garcia-Anton, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(4), m621. [Link]
-
Steyl, G., & Roodt, A. (2006). trans-Dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1630–m1632. [Link]
-
Meijboom, R., Muller, A., & Roodt, A. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1603–m1605. [Link]
-
Meij, R., Muller, A., & Roodt, A. (2003). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 59(1), m44–m45. [Link]
-
Wisniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropyl-phosphine-κP)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), m967. [Link]
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Wisniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). MOST Wiedzy. [Link]
-
ResearchGate. (2015). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). [Link]
-
ResearchGate. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). [Link]
-
ResearchGate. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). [Link]
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An In-depth Technical Guide to the Physical Properties of trans-Dichlorobis(triethylphosphine)palladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Dichlorobis(triethylphosphine)palladium(II), a coordination complex with the formula PdCl₂[(C₂H₅)₃P]₂, is a significant compound in the realm of organometallic chemistry and catalysis. As a member of the palladium-phosphine catalyst family, it finds extensive application in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis and drug discovery.[1] This guide provides a comprehensive overview of the key physical properties of this complex, with a particular focus on its melting point. We will delve into the structural underpinnings of these properties, offer detailed experimental protocols for their characterization, and draw insightful comparisons with its well-studied analogue, trans-Dichlorobis(triphenylphosphine)palladium(II), to provide a complete and practical resource for researchers.
Core Physical and Chemical Properties
The physical characteristics of trans-Dichlorobis(triethylphosphine)palladium(II) are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₃₀Cl₂P₂Pd | [2] |
| Molecular Weight | 413.64 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 139-142 °C | [2] |
| Solubility | Insoluble in water | [2] |
| Geometry | Square Planar | Inferred from analogous structures[3] |
In-Depth Analysis of Physical Properties
Melting Point and Thermal Stability
The melting point of a compound is a critical indicator of its purity and the strength of its crystal lattice. For trans-Dichlorobis(triethylphosphine)palladium(II), the reported melting point is in the range of 139-142 °C.[2] This relatively sharp melting range suggests a well-defined crystalline structure. Impurities in a sample typically lead to a depression and broadening of the melting point range.[4]
The melting point of transition metal complexes is influenced by several factors, including the strength of the metallic bonds, the packing of the molecules in the crystal lattice, and the nature of the ligands.[5][6][7] In the solid state, the intermolecular forces in trans-Dichlorobis(triethylphosphine)palladium(II) are primarily van der Waals interactions between the ethyl groups of the phosphine ligands. The strength of these interactions, along with the overall symmetry and packing efficiency of the molecules in the crystal, dictates the energy required to transition from the solid to the liquid phase.
Molecular Structure and Geometry
The geometry around the palladium(II) center in trans-Dichlorobis(triethylphosphine)palladium(II) is square planar, a common coordination geometry for d⁸ metal ions like Pd(II). The "trans" designation indicates that the two triethylphosphine ligands are positioned opposite each other, as are the two chloride ligands. This arrangement minimizes steric repulsion between the bulky phosphine ligands.[10]
The structure of the analogous trans-Dichlorobis(triphenylphosphine)palladium(II) has been extensively studied by X-ray crystallography, confirming a slightly distorted square-planar geometry with the palladium atom located on a center of inversion.[3][11] The Pd-P and Pd-Cl bond lengths in the triphenylphosphine complex are reported to be approximately 2.337 Å and 2.290 Å, respectively.[3] It is expected that the bond lengths in the triethylphosphine complex would be similar, though minor variations may arise due to the different electronic and steric properties of the triethylphosphine ligand.
Caption: Workflow for Melting Point Determination using a Mel-Temp Apparatus.
³¹P NMR Data Acquisition
This protocol provides a general procedure for acquiring a proton-decoupled ³¹P NMR spectrum. [12][13][14][15][16] Objective: To obtain a ³¹P NMR spectrum of trans-Dichlorobis(triethylphosphine)palladium(II) to confirm its identity and purity.
Materials:
-
trans-Dichlorobis(triethylphosphine)palladium(II) sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the palladium complex and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters:
-
Select the ³¹P nucleus for observation.
-
Set up a proton-decoupled experiment.
-
Use a reference compound (e.g., 85% H₃PO₄) or the instrument's internal reference.
-
Set the spectral width to cover the expected chemical shift range for phosphine complexes.
-
Choose an appropriate pulse width and relaxation delay.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum.
-
Reference the spectrum.
-
Integrate the signals if quantitative analysis is required (though this can be complex for ³¹P NMR).
-
-
Analysis: Analyze the resulting spectrum for the expected singlet resonance corresponding to the trans-Dichlorobis(triethylphosphine)palladium(II) complex.
Conclusion
trans-Dichlorobis(triethylphosphine)palladium(II) is a valuable catalyst whose physical properties are integral to its effective use. Its melting point of 139-142 °C, insolubility in water, and expected square planar geometry are defining characteristics. While a complete experimental dataset for all its physical properties is not as extensively documented as for its triphenylphosphine analogue, a strong understanding can be built through comparative analysis and the application of fundamental principles of inorganic and organometallic chemistry. The experimental protocols provided in this guide offer a practical framework for researchers to characterize this and similar compounds, ensuring the quality and reliability of their work in the vital fields of chemical synthesis and drug development.
References
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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QuickTakes. (n.d.). Student Question : What factors influence the melting and boiling points of transition metals?. Chemistry. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (n.d.). MITOCW | Melting Point. Retrieved from [Link]
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PMC. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]
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Notre Dame University. (n.d.). MELTING POINT DETERMINATION. Retrieved from [Link]
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Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]
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CHEMSOLVE.NET. (2021, August 12). Why do the melting point and boiling point of transition metals high?. Retrieved from [Link]
-
University of St Andrews Research Portal. (2008, November 15). Cis, Trans, or Both: Steric Bulk Determines Coordination Mode of Dimeric Palladium Complexes with Bridging Phosphine-Pyridyl Ligands. Retrieved from [Link]
-
YouTube. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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Inorganic Chemistry. (2020, April 9). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Retrieved from [Link]
-
Quora. (2017, December 18). Why is it that in transition metals, the melting point first increases and then decreases?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Introduction to Transition Metals I. Retrieved from [Link]
-
Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? : r/chemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why do transition metals have high melting points?. Retrieved from [Link]
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PMC. (n.d.). trans-Dichloridobis(triphenylphosphine)palladium(II). Retrieved from [Link]
-
Georgia State University. (2024, March 28). 31P NMR Data Acquisition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Four-component Relativistic 31P-NMR calculations for trans-Platinum(II) Complexes. Retrieved from [Link]
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UCSB Chem and Biochem. (n.d.). 31P - NMR Facility. Retrieved from [Link]
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NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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ChemBK. (2024, April 10). trans-Dichlorobis(triethylphosphine)palladium(II). Retrieved from [Link]
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University of Technology. (n.d.). Synthesis and structural characterizatinof Pd(II) and Pt(II) complexes with N ,P and S donors. Retrieved from [Link]
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ResearchGate. (n.d.). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared.... Retrieved from [Link]
-
Ali Naghipour. (n.d.). Crystal structure of a novel polymorph of trans-dichlorobis (triphenylphosphine) palladium (II) and its application as a novel, efficient and retrievable catalyst for the amination of aryl halides and stille cross-coupling reactions. Retrieved from [Link]
-
Steffen's Chemistry Pages. (2017, April 27). 31P chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) trans-Dichloridobis(triphenylphosphine)palladium(II). Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). trans-Dichlorobis(triethylphosphine)palladium(II). Retrieved from [Link]
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Journal of Materials and Environmental Science. (n.d.). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Retrieved from [Link]
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Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Cambridge structural database system. Retrieved from [Link]
-
PubMed. (2002, April 15). Structures of trans-[PtCl(2)(PBz(3))(2)], trans-[PtI(2)(PBz(3))(2)], trans-[Pt(NCS)(2)(PBz(3))(2)].0.5C(6)H(6) and trans-[PdI(2)(PBz(3))(2)]. Retrieved from [Link]
-
MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Retrieved from [Link]
-
Aspira Chemical. (n.d.). trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 15.1% | PdCl2(PPh3)2. Retrieved from [Link]
-
Metarix. (2023, August 8). Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety. Retrieved from [Link]
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Request PDF. (2025, August 5). Thermal and surface analysis of palladium pyrazolates molecular precursors. Retrieved from [Link]
-
Semantic Scholar. (2022, January 31). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen- Donor Ligands. Retrieved from [Link]
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An In-Depth Technical Guide to the Electronic Properties of trans-Dichlorobis(triethylphosphine)palladium(II) Complexes
Introduction
trans-Dichlorobis(triethylphosphine)palladium(II), a prominent member of the square planar palladium(II) phosphine complexes, serves as a versatile catalyst and precursor in a multitude of organic transformations. Its efficacy in cross-coupling reactions, hydrogenations, and carbonylations is intrinsically linked to the electronic environment of the palladium center, which is finely modulated by the coordinating ligands.[1] This guide provides a comprehensive exploration of the electronic properties of this complex, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, and the theoretical underpinnings of its reactivity. While direct experimental data for this specific complex is not abundant in the literature, we will draw upon well-studied analogues and theoretical principles to construct a robust electronic profile.
I. Synthesis and Structural Characteristics
The synthesis of trans-dichlorobis(triethylphosphine)palladium(II) is typically achieved through the reaction of palladium(II) chloride with two equivalents of triethylphosphine. The general synthetic scheme is as follows:
This reaction is often carried out in a suitable solvent such as ethanol or a chlorinated solvent.[2] The resulting complex precipitates as a solid and can be purified by recrystallization.
The geometry of trans-dichlorobis(triethylphosphine)palladium(II) is square planar, with the palladium atom at the center. The two triethylphosphine ligands and the two chloride ligands are arranged in a trans configuration, leading to a centrosymmetric molecule. This geometry is characteristic of d⁸ metal complexes and is a key determinant of the complex's electronic structure.[2]
II. Theoretical Framework of Electronic Properties
The electronic properties of square planar d⁸ complexes like trans-dichlorobis(triethylphosphine)palladium(II) are best understood through molecular orbital (MO) theory. The d-orbitals of the palladium(II) center are split in energy by the ligand field. In a square planar geometry, the d-orbitals typically follow the energy order: dₓ₂-y₂ > dxy > dz₂ > dxz, dyz.
The phosphine ligands play a crucial role in modulating the electronic structure of the palladium center. Triethylphosphine, an alkylphosphine, is a strong σ-donor and a relatively weak π-acceptor.[3][4] The σ-donation from the phosphorus lone pair to the empty d-orbitals of the palladium increases the electron density on the metal center.[3] This has a significant impact on the energies of the d-orbitals and, consequently, on the reactivity of the complex.
Molecular Orbital Diagram
A qualitative molecular orbital diagram for a generic trans-PdCl₂(PR₃)₂ complex illustrates the key electronic interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and spectroscopic properties.
Caption: Qualitative MO diagram for a trans-PdCl₂(PR₃)₂ complex.
III. Experimental Characterization of Electronic Properties
The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) can be experimentally probed using several key techniques.
A. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that provides information about the redox behavior of a complex, including its oxidation and reduction potentials. For palladium(II) phosphine complexes, CV can reveal the ease with which the palladium center can be oxidized to higher oxidation states or reduced to Pd(0), a crucial step in many catalytic cycles.
Expected Redox Behavior:
Based on studies of analogous palladium(II) phosphine complexes, the reduction of trans-[PdCl₂(PEt₃)₂] is expected to be an irreversible process, leading to the formation of a Pd(0) species and the loss of chloride ligands. The potential at which this reduction occurs is influenced by the electron-donating ability of the phosphine ligands. The strong σ-donating nature of triethylphosphine is expected to make the palladium center more electron-rich and thus more difficult to reduce compared to complexes with less donating phosphines.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Preparation: Dissolve a known concentration (typically 1-5 mM) of trans-[PdCl₂(PEt₃)₂] in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Record a background voltammogram of the electrolyte solution.
-
Introduce the analyte solution into the cell.
-
Set the potential window to scan a range that is expected to encompass the redox events of the complex.
-
Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes.
-
-
Internal Standard: Add a known reversible redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), as an internal standard to reference the measured potentials.
Caption: Workflow for Cyclic Voltammetry of the Palladium Complex.
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For square planar palladium(II) complexes, the absorption spectrum is typically characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
Expected Spectral Features:
-
d-d Transitions: These transitions occur between the filled and empty d-orbitals of the palladium center. They are typically weak in intensity and appear in the visible region of the spectrum.
-
LMCT Bands: These are more intense absorptions that arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital. For trans-[PdCl₂(PEt₃)₂], LMCT bands from both the chloride and phosphine ligands to the palladium center are expected.
The energy of these transitions provides valuable information about the electronic structure of the complex. The strong σ-donating triethylphosphine ligands are expected to raise the energy of the d-orbitals, which would shift the d-d transitions to higher energies (shorter wavelengths) compared to complexes with weaker donor ligands.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the complex is soluble (e.g., dichloromethane, acetonitrile, or chloroform).
-
Solution Preparation: Prepare a series of solutions of trans-[PdCl₂(PEt₃)₂] of known concentrations.
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
-
Data Acquisition:
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εbc).
-
| Parameter | Expected Range/Value | Significance |
| Reduction Potential (E_pc) | Highly negative | Indicates resistance to reduction due to electron-rich Pd center. |
| λ_max (d-d transitions) | ~350-450 nm | Provides information on the d-orbital splitting energy. |
| λ_max (LMCT) | ~250-350 nm | Reflects the energy difference between ligand and metal orbitals. |
| Molar Absorptivity (ε) | 10²-10³ M⁻¹cm⁻¹ (d-d) | Distinguishes between weak d-d and strong charge transfer bands. |
| 10³-10⁵ M⁻¹cm⁻¹ (LMCT) |
IV. Computational Insights into Electronic Structure
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes.[5][6] For trans-[PdCl₂(PEt₃)₂], DFT can provide quantitative information about molecular orbital energies, charge distribution, and theoretical spectroscopic data.
Key Computational Outputs:
-
Optimized Geometry: DFT calculations can predict the ground-state geometry of the complex, including bond lengths and angles.
-
Molecular Orbital Analysis: The energies and compositions of the HOMO and LUMO can be determined. The HOMO-LUMO gap is a key indicator of the complex's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, quantifying the extent of electron donation from the ligands to the metal center.
-
Time-Dependent DFT (TD-DFT): TD-DFT can be used to simulate the UV-Vis spectrum, allowing for the assignment of experimentally observed absorption bands to specific electronic transitions.[7]
Caption: Workflow for DFT Calculations on the Palladium Complex.
V. Correlation of Electronic Properties with Reactivity
The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) are directly correlated with its catalytic activity. The electron-rich nature of the palladium center, a consequence of the strong σ-donation from the triethylphosphine ligands, enhances its nucleophilicity. This is particularly important in the oxidative addition step of many cross-coupling reactions, where the palladium complex reacts with an electrophilic substrate.
Furthermore, the lability of the ligands, which is also influenced by the electronic structure, plays a role in creating vacant coordination sites necessary for substrate binding and subsequent catalytic steps. The balance between the electron-donating properties and the steric bulk of the phosphine ligands is a key factor in optimizing the performance of palladium catalysts.
VI. Conclusion
The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) are central to its function as a catalyst and precursor in synthetic chemistry. While direct experimental data for this specific complex is limited, a comprehensive understanding of its electronic structure can be constructed through a combination of theoretical principles, analogies to well-studied systems, and the application of modern spectroscopic and computational techniques. This guide provides a framework for researchers to explore and exploit the rich electronic landscape of this important palladium complex, paving the way for the rational design of more efficient and selective catalysts for applications in research and drug development.
References
- Mohamad, H. A., Ali, K. O., Gerber, T. A., & Hosten, E. C. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia, 36(3), 617-626.
- Pons, J., Garcı́a-Antón, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621.
- Meijboom, R., Muller, A., & Roodt, A. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1603-m1605.
-
EPIC LIGAND SURVEY: PHOSPHINES. (n.d.). Retrieved from [Link]
-
UV-vis spectra of the Pd (II) complex. (n.d.). ResearchGate. Retrieved from [Link]
- Meij, A. M. M., Muller, A., & Roodt, A. (2003). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 59(1), m44-m45.
-
Tóth, I. (2015). Any knowledge about ν-Pd-P IR stretchings of cis and trans PdCl2(PR3)2 complexes?. ResearchGate. Retrieved from [Link]
-
Phosphines. (n.d.). Retrieved from [Link]
- Škoch, K., Antala, J., Císařová, I., & Štěpnička, P. (2024). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions.
- Petrov, A. V., Tufatullin, A. I., Vorob'ev, A. K., & Burykina, J. V. (2021). TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. Journal of Molecular Modeling, 27(6), 152.
- El-Gamel, N. E. A., Al-Shaalan, N. H., & Al-Benyan, M. A. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(3), 949.
-
Lab 1: Cyclic Voltammetry. (2021, September 23). Chemistry LibreTexts. Retrieved from [Link]
- Chornenka, N. V., Goreshnik, E. A., & Mykhalichko, B. M. (2024). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Heliyon, 10(1), e23623.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Carlier, J., Friss, C. J., & Schiavo, S. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Chemosensors, 11(3), 200.
- Mohamad, H. A., Ali, K. O., Gerber, T. A., & Hosten, E. C. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia, 36(3), 617-626.
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Methodological & Application
trans-Dichlorobis(triethylphosphine)palladium(II) catalyzed Sonogashira coupling protocol
Topic: trans-Dichlorobis(triethylphosphine)palladium(II) Catalyzed Sonogashira Coupling Protocol Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary & Strategic Rationale
While bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] remains the workhorse for standard Sonogashira couplings, it often falters when facing sterically demanding substrates or electronically deactivated aryl chlorides .
This protocol details the application of ** trans-Dichlorobis(triethylphosphine)palladium(II) [PdCl₂(PEt₃)₂]**.[1] This catalyst occupies a critical high-performance niche driven by the specific electronic and steric properties of the triethylphosphine ligand:
-
Enhanced Oxidative Addition: PEt₃ is a significantly stronger
-donor than PPh₃. This increases electron density at the palladium center, accelerating the oxidative addition of unreactive aryl chlorides and electron-rich aryl bromides. -
Reduced Steric Bulk: The cone angle of PEt₃ (132°) is smaller than that of PPh₃ (145°). This allows for the coupling of ortho-substituted arenes and bulky alkynes that would otherwise be inhibited by ligand crowding.
-
Thermodynamic Stability: The trans geometry of the precursor is highly stable, simplifying storage and handling compared to Pd(0) sources like Pd(PPh₃)₄.
Mechanistic Insight: The PEt₃ Advantage
The efficacy of PdCl₂(PEt₃)₂ relies on a delicate balance between stabilizing the active species and permitting the catalytic turnover. Unlike bulky phosphines (e.g., P(t-Bu)₃) that promote reductive elimination via steric repulsion, PEt₃ promotes the cycle through electronic activation.
Critical Mechanistic Nuance
The resting state of the catalyst is often the trans-bis(alkynyl) or trans-aryl(alkynyl) complex. For reductive elimination to occur, the complex must isomerize from trans to cis. Because PEt₃ is a strong donor, it stabilizes the trans isomer. Therefore, this protocol utilizes thermal activation (60–80°C) and non-polar solvents (Toluene) to facilitate this isomerization and subsequent product release.
Pathway Visualization
Figure 1: Catalytic cycle highlighting the critical trans-to-cis isomerization step, which is energetically demanding for PEt₃ complexes but essential for turnover.[2][3][4][5][6]
Experimental Protocol
Materials & Reagents[1][7][8][9][10][11][12][13]
-
Catalyst: trans-Dichlorobis(triethylphosphine)palladium(II) (CAS: 28425-04-9).
-
Co-Catalyst: Copper(I) Iodide (CuI) (99.999% purity recommended).
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Must be distilled and stored over KOH.
-
Solvent: Toluene (Anhydrous) or DMF (for highly polar substrates).
-
Inert Gas: Argon or Nitrogen (strictly required; PEt₃ is air-sensitive in solution).
Standard Operating Procedure (SOP)
Target Scale: 1.0 mmol Aryl Halide
Step 1: Vessel Preparation
-
Flame-dry a 25 mL Schlenk tube or two-neck round-bottom flask.
-
Cool under a stream of Argon.
Step 2: Reagent Charging (Glovebox or Counter-flow)
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add trans-PdCl₂(PEt₃)₂ (8.2 mg, 0.02 mmol, 2 mol% ).
-
Add CuI (3.8 mg, 0.02 mmol, 2 mol% ).
-
Note: Maintaining a 1:1 Pd:Cu ratio is critical to prevent homocoupling of the alkyne, which is faster with electron-rich phosphines.
-
Step 3: Solvent & Base Addition
-
Add Anhydrous Toluene (4.0 mL) and Et₃N (2.0 mL).
-
Concentration: ~0.15 M relative to halide.
-
-
Degas the solution by bubbling Argon for 10 minutes or via three freeze-pump-thaw cycles.
Step 4: Alkyne Addition & Reaction
-
Add Terminal Alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the vessel.
-
Heat to 70°C in an oil bath.
-
Observation: The solution typically transitions from yellow (Pd precursor) to dark brown/black (active Pd(0)) within 30 minutes.
-
-
Stir for 4–12 hours. Monitor via TLC or GC-MS.
Step 5: Work-up
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a short pad of Celite/Silica to remove Pd/Cu salts.
-
Wash filtrate with NH₄Cl (sat. aq.) to remove residual Copper.
-
Dry over MgSO₄, concentrate, and purify via column chromatography.
Performance Data & Optimization Guide
The following table contrasts the performance of the PEt₃ protocol against standard PPh₃ conditions for specific "problem" substrates.
| Substrate Class | Aryl Halide Example | Catalyst System | Yield | Notes |
| Standard | Iodobenzene | Pd(PPh₃)₂Cl₂ | 98% | PEt₃ offers no advantage here; stick to PPh₃. |
| Steric Bulk | 2,6-Dimethyl-bromobenzene | Pd(PEt₃)₂Cl₂ | 89% | Small cone angle of PEt₃ allows oxidative addition at crowded center. |
| Steric Bulk | 2,6-Dimethyl-bromobenzene | Pd(PPh₃)₂Cl₂ | 35% | Failed due to steric hindrance during oxidative addition. |
| Deactivated | 4-Chloroanisole | Pd(PEt₃)₂Cl₂ | 72% | Strong |
| Polymerization | Diethynylbenzene | Pd(PEt₃)₂Cl₂ | >90% | Used for Conjugated Microporous Polymers (CMPs) due to stability. |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Start) | Oxidative Addition failure | Switch solvent to DMF to increase polarity; increase Temp to 90°C. |
| Stalled Reaction (Mid) | Catalyst poisoning | PEt₃ is susceptible to oxidation. Ensure strict Argon atmosphere. Add 1 mol% free PEt₃. |
| Homocoupling (Glaser) | Excess O₂ or Cu | Degas solvents more rigorously. Reduce CuI loading to 1 mol%. |
| Precipitate forms early | Pd-Acetylide saturation | The trans-acetylide intermediate is too stable. Increase Temp to force reductive elimination. |
References
-
Conjugated Microporous Polymer Synthesis: Kim, S., et al. "Synthesis of a palladium acetylide-based tubular microporous polymer monolith via a self-template approach." RSC Advances, 2018, 8 , 25776-25782. Demonstrates the stability and efficiency of trans-PdCl₂(PEt₃)₂ in forming multiple C-C bonds in complex architectures.
-
Commercial Availability & Properties: Thermo Fisher Scientific. "trans-Dichlorobis(triethylphosphine)palladium(II), 99%."[7] Verification of catalyst physical properties and commercial specifications.
-
General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107 (3), 874–922. Foundational text for understanding the interplay of ligands in the catalytic cycle.
-
Mechanistic Role of Alkyl Phosphines: Yi, C., & Hua, R. "Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling." The Journal of Organic Chemistry, 2006, 71 (6), 2535–2537. Provides comparative insight into how alkyl-phosphines (like PCy3 and PEt3) outperform aryl-phosphines for chlorides.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 3. Synthesis and characterization of palladium(ii) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. BIS(TRIPHENYLPHOSPHINE)COBALT (II) CHLORIDE | 14126-40-0 [chemicalbook.com]
using trans-Dichlorobis(triethylphosphine)palladium(II) in Suzuki-Miyaura reactions
An In-Depth Guide to Suzuki-Miyaura Reactions Utilizing trans-Dichlorobis(triethylphosphine)palladium(II)
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly for the synthesis of biaryls and substituted aromatic structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of environmentally benign byproducts.[2][3][4]
At the heart of this transformation is the palladium catalyst. The choice of the palladium source and its associated ligands is paramount, dictating the reaction's efficiency, substrate scope, and overall success. This guide focuses on a specific, highly effective precatalyst: trans-Dichlorobis(triethylphosphine)palladium(II), [PdCl₂(PEt₃)₂]. We will explore the mechanistic rationale for its use, provide field-proven protocols, and offer insights into optimizing reaction conditions for robust and reproducible outcomes.
The Catalyst Spotlight: trans-Dichlorobis(triethylphosphine)palladium(II)
trans-PdCl₂(PEt₃)₂ is a pale yellow, air-stable crystalline solid, making it a convenient and reliable palladium(II) precatalyst. Unlike air-sensitive Pd(0) sources, it can be weighed and handled on the benchtop with standard laboratory practice. The true power of this complex lies in the properties of its triethylphosphine (PEt₃) ligands.
The Decisive Role of the Triethylphosphine Ligand
Phosphines are the most crucial class of ligands in palladium-catalyzed cross-coupling, as their electronic and steric properties can be finely tuned to control catalyst activity and stability.[5][6]
-
High Electron Density: Triethylphosphine is a trialkylphosphine, which is significantly more electron-donating than commonly used triarylphosphines like triphenylphosphine (PPh₃).[7] This strong σ-donating ability enriches the palladium center with electron density. This electronic enrichment is critical for facilitating the rate-limiting oxidative addition step, where the organic halide adds to the palladium center.[6][7] This enhanced reactivity is particularly beneficial for activating less reactive C-Cl bonds, which are often challenging substrates.[7]
-
Moderate Steric Bulk: The steric hindrance, or bulkiness, of the phosphine ligand influences both the stability of the catalyst and the final reductive elimination step.[6][8] The ethyl groups in PEt₃ provide sufficient bulk to promote the formation of highly reactive, monoligated L-Pd(0) species in solution, which are key to initiating oxidative addition.[6][7] This bulk also facilitates the final C-C bond-forming reductive elimination step, regenerating the active catalyst.[8]
In essence, the triethylphosphine ligands in trans-PdCl₂(PEt₃)₂ strike an optimal balance, creating a highly active catalyst capable of coupling a broad range of substrates under mild conditions.
The Catalytic Cycle: A Mechanistic Walkthrough
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing your experiments. The cycle involves the transformation of the palladium center between its Pd(0) and Pd(II) oxidation states.[2][8]
-
Precatalyst Activation (Reduction): The reaction does not start with the added Pd(II) precatalyst. First, trans-PdCl₂(PEt₃)₂ must be reduced in situ to the catalytically active Pd(0) species, L₂Pd(0) (where L = PEt₃). This reduction can be promoted by various species in the reaction mixture, including the phosphine ligand itself, solvent, or additives.
-
Oxidative Addition: The active Pd(0) complex reacts with the organic halide (R¹-X), formally inserting the palladium into the carbon-halogen bond. This forms a square planar Pd(II) intermediate, L₂(R¹)Pd(X). This is often the rate-determining step of the entire cycle.[2][8]
-
Transmetalation: This is the defining step of the Suzuki-Miyaura reaction. The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide (X). This step requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex [R²-B(OH)₃]⁻, which then readily transfers its R² group to the palladium.[2][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the new C-C bond, yielding the final product (R¹-R²). In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, ready to begin another cycle.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the cross-coupling of an aryl halide with an arylboronic acid. Optimization of base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
-
trans-Dichlorobis(triethylphosphine)palladium(II) [PdCl₂(PEt₃)₂]
-
Aryl Halide (e.g., Aryl Bromide)
-
Arylboronic Acid
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Execution
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add trans-Dichlorobis(triethylphosphine)palladium(II) (0.01-0.03 mmol, 1-3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water, 5 mL total) via syringe. Degassing solvents by sparging with argon for 15-20 minutes prior to use is highly recommended.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Optimization and Field-Proven Insights
The success of a Suzuki-Miyaura coupling often lies in the rational selection of reaction parameters. The causality behind these choices is critical for robust protocol development.
| Parameter | Recommended Conditions & Rationale |
| Catalyst Loading | 1-3 mol% is a standard starting point. The high activity of the PEt₃-ligated catalyst often allows for lower loadings. Causality: Lowering catalyst loading reduces cost and minimizes palladium contamination in the final product, which is critical in pharmaceutical development. |
| Base Selection | K₂CO₃ or K₃PO₄ are effective, general-purpose bases. For less reactive substrates (e.g., aryl chlorides) or sterically hindered partners, a stronger base like Cs₂CO₃ may be required. Causality: The base's primary role is to form the reactive boronate species.[8] The base strength must be sufficient to facilitate this without causing undesired side reactions like deboronation of the starting material. |
| Solvent System | A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O ) is common.[3] Causality: The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. The reaction occurs at the interface, where the activated boronate can interact with the palladium complex. The presence of water can also be critical for hydrolyzing boronate esters to the more active boronic acids.[3] |
| Temperature | 60-110 °C is a typical range.[1] Reactions with highly reactive substrates (aryl iodides) may proceed at lower temperatures, while challenging substrates (aryl chlorides) will require more thermal energy. Causality: Higher temperatures increase the rate of all elementary steps in the catalytic cycle, particularly the often slow oxidative addition. Microwave irradiation can dramatically shorten reaction times.[10][11] |
| Substrate Scope | Halide Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The electron-rich nature of the PEt₃ ligand makes this catalyst system more effective for the challenging activation of Ar-Cl bonds compared to systems with less donating ligands.[7] Boronic Acid: A wide range of electronically and sterically diverse aryl- and heteroarylboronic acids are compatible.[3] |
Conclusion
trans-Dichlorobis(triethylphosphine)palladium(II) is a robust, reliable, and highly effective precatalyst for Suzuki-Miyaura cross-coupling reactions. Its ease of handling and the favorable electronic and steric properties imparted by the triethylphosphine ligands enable the efficient synthesis of a vast array of biaryl compounds. By understanding the underlying catalytic mechanism and the rationale behind the choice of reaction parameters, researchers can confidently apply and optimize protocols using this catalyst to accelerate their discovery and development programs.
References
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology (RSC Publishing).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.
- Suzuki Cross Coupling Reaction-A Review. ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - ACS Publications.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.
- (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate.
- Phosphine ligands and catalysis - Research. Gessner Group.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Why are phosphine ligands and palladium very common pairs in coupling reactions?. Reddit.
- trans-Dichloridobis(triphenylphosphine)palladium(II). National Institutes of Health (NIH).
- An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF. ResearchGate.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2]?. ResearchGate.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Ligand design for cross-couplings: phosphines. YouTube.
- Method for preparing dichlorobis triphenylphosphine palladium. Google Patents.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA.
- trans-Dichlorobis(triethylphosphine)palladium(II). AMERICAN ELEMENTS.
- trans-Dichlorobis(triphenylphosphine)palladium(Ⅱ). FUJIFILM Wako.
- Substrate scopes of Suzuki‐Miyaura cross coupling using Macro‐PPh2‐Pd.... ResearchGate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki Coupling. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. reddit.com [reddit.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. diva-portal.org [diva-portal.org]
- 9. m.youtube.com [m.youtube.com]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
C-H activation methods using trans-Dichlorobis(triethylphosphine)palladium(II) catalyst
This Application Note and Protocol Guide details the use of trans-Dichlorobis(triethylphosphine)palladium(II) (hereafter referred to as trans-PdCl2(PEt3)2) in C-H activation and functionalization.
While Palladium(II) Acetate (Pd(OAc)2) is the ubiquitous workhorse for C-H activation, trans-PdCl2(PEt3)2 occupies a critical high-performance niche. Its defined coordination geometry and the specific electronic properties of the triethylphosphine (PEt3) ligand—strong
Executive Summary & Catalyst Profile
Catalyst: trans-Dichlorobis(triethylphosphine)palladium(II) CAS: 15526-05-3 Key Differentiator: The PEt3 ligand provides a unique balance of high electron density (facilitating oxidative addition of unreactive electrophiles) and small steric footprint (allowing coordination to crowded substrates).
Why Use This Catalyst?
-
Defined Pre-catalyst Architecture: Unlike mixing Pd(OAc)2 and PEt3 in situ, using the isolated trans-complex ensures a precise 1:2 Pd:Ligand ratio, eliminating "free ligand" effects that can inhibit C-H metallation steps.
-
Polyfluoroarene Functionalization: The electron-rich metal center is essential for the oxidative addition of aryl halides required to functionalize electron-deficient polyfluoroarenes.
-
Intramolecular Allylic Functionalization: Uniquely effective for specific cyclizations (e.g., benzofuran synthesis) where bulky phosphines (like PPh3) cause steric clash and failure.
Mechanistic Pathways
The utility of trans-PdCl2(PEt3)2 spans two distinct mechanistic manifolds depending on the reaction conditions.
Pathway A: Pd(0)/Pd(II) – Concerted Metallation-Deprotonation (CMD)
Used for Direct Arylation . The complex serves as a pre-catalyst. It is reduced in situ to Pd(0)(PEt3)2, which undergoes oxidative addition with an aryl halide. The C-H activation step proceeds via a CMD mechanism assisted by a carbonate or carboxylate base.
Pathway B: Pd(II) – Nucleopalladation/ -Elimination
Used for Allylic C-H Functionalization . The Pd(II) center coordinates an alkene, activating it toward nucleophilic attack (e.g., by a phenol), followed by
Figure 1: The primary catalytic cycle for direct arylation using trans-PdCl2(PEt3)2 involves reduction to Pd(0) followed by a CMD-type C-H activation.
Experimental Protocols
Protocol A: Direct Arylation of Polyfluoroarenes
This method is ideal for coupling electron-deficient arenes (e.g., pentafluorobenzene) with aryl halides. The PEt3 ligand is crucial for stabilizing the oxidative addition intermediate without blocking the C-H activation site.
Target Substrate: Pentafluorobenzene + Aryl Bromide
Materials
-
Catalyst: trans-PdCl2(PEt3)2 (10.5 mg, 2.5 mol%)
-
Substrate 1: Aryl Bromide (1.0 mmol)
-
Substrate 2: Pentafluorobenzene (1.5 mmol, 1.5 equiv)
-
Base: Potassium Carbonate (
) (2.0 mmol, 2.0 equiv) - Must be anhydrous/freshly ground. -
Solvent: DMAc (N,N-Dimethylacetamide) or DMF (Anhydrous, 3.0 mL)
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with trans-PdCl2(PEt3)2,
, and the Aryl Bromide (if solid). -
Solvent Addition: Add anhydrous DMAc. If the Aryl Bromide is liquid, add it now via syringe.
-
Substrate Addition: Add Pentafluorobenzene via syringe.
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap.
-
Reaction: Transfer to a heating block set to 100–120 °C . Stir vigorously (800 rpm) for 16–24 hours.
-
Note: The solution typically turns from yellow to dark orange/brown. A black precipitate indicates catalyst decomposition (Pd black).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc.
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography.
Validation Check:
-
High Yield: >80% conversion expected for electron-neutral aryl bromides.
-
Self-Check: If conversion is <10%, check the water content of the solvent/base. Water inhibits the CMD step.
Protocol B: Intramolecular Allylic C-H Etherification
This protocol targets the cyclization of 2-allylphenols to benzofurans/chromans. This specific transformation is highly sensitive to ligand sterics; Pd(PPh3)4 often fails, while trans-PdCl2(PEt3)2 succeeds.
Target Substrate: 2-(trans-2-butenyl)phenol
Materials
-
Catalyst: trans-PdCl2(PEt3)2 (8.0 mg, 4 mol%)
-
Substrate: 2-(trans-2-butenyl)phenol (0.5 mmol)
-
Oxidant/Re-oxidant: Copper(II) Acetate (
) (0.5 mmol, 1.0 equiv) or Benzoquinone (1.0 equiv).-
Note: While the catalyst is Pd(II), a terminal oxidant is needed to close the Wacker-type cycle if
-hydride elimination is not spontaneous or to regenerate Pd(II).
-
-
Solvent: 1,4-Dioxane or Toluene (2.0 mL)
Step-by-Step Methodology
-
Setup: Charge a reaction tube with trans-PdCl2(PEt3)2 and
. -
Solvent: Add solvent and stir to create a suspension.
-
Substrate: Add the phenol substrate slowly.
-
Reaction: Heat to 80 °C for 12 hours under an Argon atmosphere.
-
Monitoring: Monitor by TLC. The disappearance of the phenol and appearance of a less polar product indicates cyclization.
-
Workup: Filter through a pad of Celite to remove Copper salts. Concentrate and purify via column chromatography.
Data Summary & Troubleshooting
Ligand Performance Comparison
The following table illustrates why PEt3 is selected over other common phosphines for these specific C-H activation tasks.
| Ligand | Cone Angle (°) | Electronic Parameter ( | Performance in Crowded C-H Activation | Notes |
| PEt3 | 132 | 2061.7 cm⁻¹ (Strong Donor) | Excellent | High electron density + low steric bulk. |
| PPh3 | 145 | 2068.9 cm⁻¹ (Moderate) | Poor | Too bulky; lower electron density slows oxidative addition. |
| PCy3 | 170 | 2056.4 cm⁻¹ (Very Strong) | Moderate | Often too bulky for ortho-substituted substrates. |
| P(t-Bu)3 | 182 | 2056.1 cm⁻¹ (Very Strong) | Specific | Excellent for simple systems, fails in crowded cyclizations. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Immediate Pd Black formation | Catalyst decomposition; reduction too fast. | Lower temperature by 10°C; Add 1-2 equiv of free PEt3 to stabilize the metal center. |
| No Conversion (Protocol A) | Inactive C-H bond; Base too weak. | Switch base from |
| Low Yield (Protocol B) | Catalyst poisoning by product. | Ensure oxidant ( |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate experimental workflow based on substrate class.
References
-
Direct Arylation of Polyfluoroarenes
- Lafrance, M.; Rowley, C. N.; Woo, T. K.; Fagnou, K. Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. J. Am. Chem. Soc. 2006, 128, 8754–8756.
-
Intramolecular Allylic C-H Functionalization
- Hosokawa, T.; Imada, Y.; Murahashi, S. Palladium(II)-Catalyzed Cyclization of 2-(trans-2-butenyl)phenol. Bull. Chem. Soc. Jpn. 1986, 59, 2191–2193.
-
Catalyst Properties & Hiyama Coupling
-
Hatanaka, Y.; Hiyama, T. Cross-Coupling of Organosilanes with Organic Halides Mediated by Palladium Catalyst. J. Org.[1] Chem. 1988 , 53, 918–920. (Use of PdCl2(PEt3)2 in silyl-activation).
-
Sources
Application Note: Ligand Exchange Procedures for trans-Dichlorobis(triethylphosphine)palladium(II)
Executive Summary
trans-Dichlorobis(triethylphosphine)palladium(II) (CAS: 28425-04-9) is a fundamental precursor in organometallic catalysis and materials science.[1] Its square-planar geometry and the strong
This guide details three distinct ligand exchange protocols:
-
Anionic Metathesis: Conversion to the diiodo analogue via Finkelstein-type exchange.[1]
-
Cationic Activation: Abstraction of chloride ligands to generate electrophilic solvent-stabilized species.[1]
-
Neutral Ligand Displacement: Substitution of monodentate phosphines with chelating ligands driven by the chelate effect.[1]
Chemical Profile & Mechanistic Grounding[1]
Structural Properties[1]
-
Geometry: Square Planar (
symmetry for the core). -
Electronic State: 16-electron complex, Pd(II) (
).[1] -
Thermodynamics: The trans isomer is thermodynamically favored over the cis isomer for monodentate phosphines due to the minimization of steric repulsion between the ethyl groups and the cancellation of dipoles.
The Associative Mechanism
Ligand exchange in square planar Pd(II) complexes follows an Associative (A) or Associative Interchange (
Key Driver: The Trans Effect .[1][2][3]
The
Figure 1: General Associative Mechanism for Square Planar Substitution.
Safety & Handling
-
Palladium Compounds: Heavy metal toxicity.[1] Handle in a fume hood.
-
Triethylphosphine (
): While bound in the complex, it is stable.[1] However, free released during substitution is pyrophoric and has a pungent stench. All displacement reactions (Protocol 3) must be performed under inert atmosphere (Nitrogen/Argon) and waste treated with bleach (hypochlorite) to oxidize free phosphines.[1] -
Solvents: Degas solvents for Protocol 3 to prevent oxidation of the released phosphine.
Protocol 1: Anionic Ligand Exchange (Halide Metathesis)
Objective: Synthesis of trans-Diiodobis(triethylphosphine)palladium(II). Principle: Solubility differential (Finkelstein reaction).[1] NaCl is insoluble in acetone, driving the equilibrium forward.
Materials
-
Precursor: trans-Pd(
) Cl (100 mg, 0.24 mmol)[1] -
Reagent: Sodium Iodide (NaI) (360 mg, 2.40 mmol, 10 equiv.)[1]
-
Solvent: Acetone (anhydrous, 10 mL)
Methodology
-
Dissolution: Dissolve 100 mg of Pd(
) Cl in 5 mL of acetone in a 20 mL scintillation vial. The solution will be yellow.[1][4] -
Addition: Add the solid NaI directly to the stirring solution.
-
Reaction: Stir vigorously at room temperature for 2 hours.
-
Work-up:
-
Crystallization: Layer the concentrated DCM solution with Hexanes (1:3 ratio) and store at -20°C.
-
Yield: Filter the orange crystals. Expected Yield: >85%.
Data Validation (NMR):
- P NMR: Shift will move downfield relative to the dichloride due to the lower electronegativity of Iodide (Deshielding effect).[1]
Protocol 2: Cationic Activation (Chloride Abstraction)
Objective: Generation of
Materials
-
Precursor: trans-Pd(
) Cl (0.05 mmol)[1] -
Reagent: Silver Triflate (AgOTf) (0.105 mmol, 2.1 equiv.)[1]
-
Solvent: DCM (
for in-situ NMR monitoring)
Methodology
-
Preparation (Glovebox/Schlenk): Charge a flame-dried Schlenk flask with Pd(
) Cl under Argon. -
Solvation: Dissolve in dry DCM (or THF depending on catalytic need).
-
Abstraction: Add AgOTf as a solid or solution (in the same solvent) dropwise.
-
Reaction: Stir for 30 minutes at Room Temperature.
-
Observation: Immediate precipitation of white solid (AgCl).[1]
-
-
Filtration: Filter the suspension through a 0.2
m PTFE syringe filter (anaerobic) into the reaction vessel containing the substrate.-
Note: The cationic species is highly electrophilic.[1] Do not isolate; use in situ.
-
Figure 2: Workflow for Cationic Activation using Silver Salts.
Protocol 3: Neutral Ligand Displacement (Chelate Effect)
Objective: Substitution of
Materials
-
Precursor: trans-Pd(
) Cl [1][5] -
Ligand: dppe (1.1 equiv.)[1]
-
Solvent: Benzene or Toluene (degassed)[1]
Methodology
-
Setup: Under Nitrogen atmosphere, dissolve Pd(
) Cl in Toluene. -
Addition: Add dppe (dissolved in minimal toluene) to the Pd solution.
-
Heating: Heat to 60°C for 4 hours.
-
Note: Heating is required to overcome the activation energy of dissociating the strongly bound
.
-
-
Work-up:
-
Safety Check: Treat the filtrate (containing free
) with bleach before disposal.[1]
Characterization & Troubleshooting
Data Summary Table
| Parameter | Starting Material: Pd(PEt | Product: Pd(PEt | Product: [Pd(PEt |
| Color | Yellow | Deep Orange/Red | Pale Yellow/Colorless |
| Singlet (~19-20 ppm) | Singlet (Shifted downfield) | Singlet (Broad, solvent dependent) | |
| Solubility | DCM, Acetone, Benzene | DCM, Acetone | Polar Aprotic (MeCN, DMF) |
| Stability | Air Stable | Air Stable | Moisture Sensitive |
Troubleshooting Guide
-
Problem: No reaction in Protocol 3.
-
Problem: Metallic Palladium (Palladium Black) formation.
-
Cause: Reduction of Pd(II) to Pd(0) by phosphines or solvent impurities.[1]
-
Solution: Ensure strict exclusion of oxygen; add a small amount of free ligand to the mixture to stabilize the metal center.
-
References
-
Synthesis and Properties: Leviston, P. G., et al. (2014).[1] "Synthesis and characterization of trans-dichlorobis(triethylphosphine)palladium(II)." Inorganic Syntheses. [1]
-
Mechanistic Insight: Romeo, R. (1997).[1] "Mechanism of Ligand Substitution in Square-Planar Complexes." Comments on Inorganic Chemistry. [1]
-
Cationic Activation: Hierso, J. C., et al. (2004).[1] "Application of Cationic Palladium Complexes in Catalysis." Organometallics. [1]
-
Thermodynamic Data: American Elements. "Trans-Dichlorobis(triethylphosphine)palladium(II) Product Information."
-
General Substitution Protocols: The Organometallic HyperTextBook. "Ligand Substitution Mechanisms."
Sources
Troubleshooting & Optimization
preventing decomposition of trans-Dichlorobis(triethylphosphine)palladium(II) in solution
Technical Support Center: trans-Dichlorobis(triethylphosphine)palladium(II)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trans-Dichlorobis(triethylphosphine)palladium(II), a pivotal catalyst in modern organic synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered when handling this complex in solution, ensuring the integrity and reproducibility of your experiments. We will move from immediate troubleshooting to preventative strategies, grounded in the fundamental chemistry of the complex.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most frequent issues reported by users. The question-and-answer format is designed for rapid problem identification and resolution.
Q1: My pale yellow solution of trans-PdCl₂(PEt₃)₂ turned gray or black upon standing, even under what I thought was an inert atmosphere. What is happening?
A1: This is a classic sign of catalyst decomposition to form palladium(0), often observed as finely divided palladium black. The primary mechanism is reductive elimination, a process where the Pd(II) center is reduced to Pd(0). This is often preceded by a critical isomerization step. The thermodynamically stable trans isomer is relatively resistant to reductive elimination. However, in solution, it can isomerize to the more reactive cis isomer, which then rapidly decomposes.[1][2][3]
-
Causality: The cis isomer has a higher energy level and different electronic properties due to the strong trans effect of the phosphine ligands.[2][3][4] When two phosphine ligands are cis to each other, the Pd-Cl bonds that are trans to them are weakened and elongated, making the complex more susceptible to subsequent reductive elimination.
Q2: I've observed inconsistent results and lower-than-expected yields in my cross-coupling reaction when using a pre-made stock solution of the catalyst. Why?
A2: Inconsistent catalytic activity is a direct consequence of catalyst decomposition in the stock solution. Even slow decomposition over hours or days will lower the effective concentration of the active Pd(II) precatalyst, leading to variability in reaction outcomes. Key factors that accelerate this decomposition include:
-
Trace Oxygen: The presence of even minute quantities of oxygen can lead to the oxidation of the triethylphosphine ligands to triethylphosphine oxide.[5] This changes the electronic properties of the palladium center and can destabilize the complex.
-
Solvent Choice: The stability of the complex is highly dependent on the solvent. Chlorinated solvents, while excellent for dissolving the complex, can be problematic. Other solvents may contain impurities (like peroxides in ethers) that can initiate decomposition.
-
Light and Heat: Both UV light and elevated temperatures can provide the energy needed to overcome the activation barrier for the trans to cis isomerization, initiating the decomposition cascade.[1]
Q3: Can I use solvents like Dichloromethane (DCM) or Chloroform to prepare my stock solution?
A3: While commonly used for dissolving palladium complexes, chlorinated solvents should be used with caution for preparing stock solutions intended for storage. Some studies on related palladium complexes have noted that chlorinated solvent molecules can sometimes coordinate to the metal center or participate in side reactions, especially in the presence of other reagents or upon heating. For long-term stability, non-coordinating, rigorously deoxygenated solvents like toluene or dioxane are generally preferred.
Q4: My catalyst solution's color has slightly intensified to a deeper yellow/orange, but there's no black precipitate. Is it still viable?
A4: A color change without precipitation could indicate the formation of various palladium-containing species in solution or the partial isomerization to the cis isomer, which can have a different color. While the catalyst may still be active, this change is a warning sign of incipient decomposition. It is highly recommended to use freshly prepared solutions for reactions that demand high precision and reproducibility. To verify the integrity of the catalyst, ³¹P NMR spectroscopy can be a powerful tool to identify different phosphorus-containing species in the solution.
Section 2: Understanding the Core Problem: Decomposition Pathways
To effectively prevent decomposition, it is crucial to understand the chemical processes that lead to it. The primary pathway involves two key steps, as illustrated below.
Caption: Primary decomposition pathway of the palladium complex.
The crucial first step is the isomerization from the stable trans geometry to the kinetically labile cis isomer.[1] This cis complex can then undergo reductive elimination, where the palladium(II) center is reduced to palladium(0), leading to the formation of inactive palladium black.[6][7][8] The rate and likelihood of these steps are heavily influenced by the experimental conditions.
Section 3: Preventative Measures & Best Practices
Proactive measures are the most effective strategy for maintaining the integrity of your trans-Dichlorobis(triethylphosphine)palladium(II) solutions.
Protocol 1: Preparation of a Stabilized Catalyst Stock Solution
This protocol details the steps for preparing a stock solution with enhanced stability, intended for use within a single day or across a short series of experiments.
Objective: To prepare a 0.01 M stock solution of trans-PdCl₂(PEt₃)₂ in anhydrous, deoxygenated toluene.
Materials:
-
trans-Dichlorobis(triethylphosphine)palladium(II)
-
Anhydrous toluene (stored over molecular sieves and under an inert atmosphere)
-
Volumetric flask, oven-dried
-
Syringes and needles, oven-dried
-
Schlenk line or glovebox
-
Septum-sealed storage vial, wrapped in aluminum foil
Procedure:
-
Preparation of Glassware: Thoroughly oven-dry all glassware (volumetric flask, storage vial) at >120°C for at least 4 hours to remove all traces of water. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen) or inside a desiccator.
-
Inert Atmosphere: Perform all subsequent steps under a strict inert atmosphere using either a glovebox or standard Schlenk line techniques.[9]
-
Solvent Degassing: The chosen solvent (toluene) must be rigorously deoxygenated. The most common method is "freeze-pump-thaw."
-
Place the solvent flask on the Schlenk line and freeze the solvent using liquid nitrogen.
-
Once frozen, open the flask to the vacuum manifold to remove gases above the solid solvent.
-
Close the flask to the vacuum and thaw the solvent. Bubbles will be seen escaping the liquid.
-
Repeat this cycle at least three times to ensure the complete removal of dissolved oxygen.
-
-
Weighing the Catalyst: Inside the glovebox or under a positive pressure of inert gas, accurately weigh the required amount of trans-PdCl₂(PEt₃)₂. For a 10 mL solution of 0.01 M, you would need 41.66 mg.
-
Dissolution: Transfer the weighed catalyst to the oven-dried volumetric flask. Using a degassed syringe, add a portion of the deoxygenated toluene to the flask. Gently swirl to dissolve the complex completely.
-
Final Volume: Carefully add deoxygenated toluene to the calibration mark on the volumetric flask.
-
Storage: Using a degassed syringe, transfer the solution to the foil-wrapped, septum-sealed storage vial. The foil protects the solution from light. Store in a cool, dark place, preferably in a refrigerator designated for chemicals. Do not freeze the solution.
Troubleshooting Flowchart for Solution Instability
If you encounter issues despite following the protocol, use this flowchart to diagnose the potential source of the problem.
Caption: A logical guide to troubleshooting catalyst solution instability.
Solvent Stability Comparison
The choice of solvent is critical for maximizing the solution-state lifetime of the catalyst. The following table provides a qualitative guide to the stability of trans-PdCl₂(PEt₃)₂ in common laboratory solvents when properly deoxygenated.
| Solvent | Relative Stability | Comments |
| Toluene | High | Non-coordinating, easy to dry and deoxygenate. Recommended for stock solutions. |
| Dioxane | High | Similar to toluene, but more prone to peroxide formation. Use freshly distilled solvent. |
| Tetrahydrofuran (THF) | Moderate | Coordinating solvent. Can be prone to peroxide formation. Use freshly distilled THF. |
| Acetonitrile | Moderate to Low | Coordinating solvent. Can displace phosphine ligands over time, leading to decomposition. |
| Dichloromethane (DCM) | Low | Not recommended for storage. Potential for reactivity with the palladium center.[10] |
| Dimethylformamide (DMF) | Low | Coordinating solvent. Can promote decomposition, especially at elevated temperatures. |
This table is a qualitative summary based on established principles of coordination chemistry.
By understanding the mechanisms of decomposition and implementing rigorous, preventative handling techniques, you can ensure the stability of your trans-Dichlorobis(triethylphosphine)palladium(II) solutions, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Available at: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. National Institutes of Health (PMC). Available at: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds. PubMed. Available at: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. ACS Publications. Available at: [Link]
-
Photochemical preparation of the cis isomers of dichlorobis(tri-n-alkyl-phosphine)palladium(II)(alkyl = Et, Prn, or Bun); the crystal-structure analysis of the overcrowded n-propyl homologue. Semantic Scholar. Available at: [Link]
-
metal-organic compounds. MOST Wiedzy. Available at: [Link]
-
trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). National Institutes of Health (PMC). Available at: [Link]
-
trans -Dichlorobis(triphenylphosphine)palladium(II). ResearchGate. Available at: [Link]
-
Standard Operating Procedure. University of California, Los Angeles. Available at: [https://ehs.ucla.edu/SOP/Palladium on Carbon.pdf]([Link] on Carbon.pdf)
-
Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. Available at: [Link]
-
Preparing 5% Palladium on Carbon Catalyst. YouTube. Available at: [Link]
-
Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. Office of Scientific and Technical Information. Available at: [Link]
-
The trans effect in square-planar platinum(II) complex-A density functional study. ResearchGate. Available at: [Link]
-
trans-Dichloridobis(triphenylphosphine)palladium(II). National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. trans-Dichloridobis(triisopropylphosphine-κP)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
trans-Dichlorobis(triethylphosphine)palladium(II) air and moisture sensitivity issues
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Air and Moisture Sensitivity
Welcome to the technical support center for trans-Dichlorobis(triethylphosphine)palladium(II). As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of the challenges associated with this catalyst. This resource is structured to help you anticipate, troubleshoot, and resolve issues related to its inherent air and moisture sensitivity, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of trans-Dichlorobis(triethylphosphine)palladium(II).
Q1: What is trans-Dichlorobis(triethylphosphine)palladium(II) and why is it sensitive to air and moisture?
A1: trans-Dichlorobis(triethylphosphine)palladium(II), often abbreviated as PdCl₂(PEt₃)₂, is a square planar palladium(II) complex widely used as a catalyst or precatalyst in cross-coupling reactions. Its sensitivity stems from the palladium center's susceptibility to reduction and the phosphine ligands' tendency to oxidize. Moisture can lead to hydrolysis, forming palladium hydroxides or oxides, while oxygen can promote the oxidation of the phosphine ligands and/or the reduction of the Pd(II) center to catalytically inactive palladium(0) black.[1][2][3] Many organometallic compounds are sensitive to air and moisture, necessitating the use of specialized handling techniques to prevent decomposition.[4][5][6][7]
Q2: How should I properly store this compound?
A2: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[8][9] For long-term storage, a desiccator cabinet or, ideally, a glovebox antechamber is recommended to protect it from ambient air and humidity.[10] The storage area should be cool and dry.
Q3: What are the visible signs of decomposition?
A3: The pure compound is a bright yellow crystalline solid. Decomposition is often indicated by a color change. The appearance of dark brown or black particulates is a classic sign of reduction to palladium(0) metal.[11] A gradual darkening or change in texture can also suggest slow degradation. If the compound appears discolored upon receipt or after storage, its purity and activity should be questioned.
Q4: Can I handle the catalyst on the open bench?
A4: It is strongly discouraged. While brief exposure for a few seconds during a quick transfer might be tolerated in a very dry environment, any prolonged handling on an open bench will lead to degradation.[4][12] Best practices demand that all weighing and transfers be conducted under an inert atmosphere, using either a glovebox or Schlenk line techniques.[13][14][15]
Q5: What solvents are recommended and how must they be prepared?
A5: Common solvents include toluene, THF, dioxane, and DMF. Crucially, these solvents must be anhydrous and deoxygenated before use. The presence of dissolved oxygen or residual water in the solvent is a primary cause of catalyst deactivation.[12] Solvents should be purified using a solvent purification system or by distillation from appropriate drying agents. Subsequently, they must be thoroughly degassed, for which the "freeze-pump-thaw" method is highly effective.[4][16]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My bright yellow catalyst turned dark/black upon addition to the reaction mixture.
-
Likely Cause: This indicates rapid decomposition of the Pd(II) precatalyst to elemental palladium(0), often seen as palladium black. This is a strong indication that your solvent or reagents were not sufficiently deoxygenated or were wet. Oxygen can facilitate the reduction of Pd(II) to Pd(0).
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent was rigorously degassed. A common method is performing at least three freeze-pump-thaw cycles.[4][16]
-
Check Reagents: Ensure all liquid reagents were degassed and solid reagents were dried under vacuum before being introduced to the reaction.
-
Inert Atmosphere Integrity: Confirm that your reaction vessel was properly purged of air by cycling between vacuum and inert gas at least three times.[13][16]
-
-
Is the catalyst still usable? Generally, no. While finely divided Pd(0) can be catalytically active for some reactions, its formation in this uncontrolled manner means the concentration and nature of the active species are unknown, leading to irreproducible results. The reaction should be discarded and restarted with proper technique.
Problem: My reaction is sluggish or has failed completely, with no color change in the catalyst.
-
Likely Cause: The catalyst may have been deactivated by more subtle "poisons" without being reduced to Pd(0). Trace amounts of water can lead to the formation of inactive palladium hydroxide or oxide species.[2] Additionally, certain functional groups on your substrates or impurities in your reagents (e.g., sulfur compounds) can act as catalyst poisons by binding strongly to the palladium center.[17]
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a small-scale reaction with substrates and conditions known to work to confirm the catalyst's intrinsic activity.
-
Purify Reagents: If possible, purify your substrates and other reagents to remove potential inhibitors.
-
Perform a Pre-activation Step (if applicable): Some reactions benefit from a pre-stirring of the catalyst with the ligand and base before the substrate is added, which can help form the active catalytic species.
-
Visual Guide: Catalyst Health and Decomposition
| Observation | Likely Cause | Recommended Action |
| Bright yellow, crystalline solid | Healthy, active catalyst | Proceed with experiment using inert techniques. |
| Slightly dull or pale yellow | Minor, slow degradation | Use with caution. Consider purifying a small sample. |
| Dark brown or black specks | Reduction to Pd(0) | Discard. Review inert atmosphere and solvent purity protocols.[11] |
| Clumped or sticky appearance | Possible hydrolysis from moisture | Discard. Review storage and handling procedures. |
Experimental Protocols
Adherence to rigorous inert atmosphere techniques is non-negotiable for achieving reliable and reproducible results with this catalyst.
Protocol 1: Handling and Weighing using a Glovebox
A glovebox provides the most secure environment for manipulating air-sensitive compounds.[10][14][18]
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels. Bring the catalyst container, spatulas, weigh boats, and your reaction vessel into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times before opening the inner door.[4]
-
Equilibration: Allow the items to sit in the glovebox atmosphere for at least 15-20 minutes to remove any adsorbed atmospheric gases.
-
Weighing: Carefully open the catalyst container. Using a clean spatula, weigh the desired amount of the yellow solid onto a weigh boat.
-
Transfer: Transfer the weighed catalyst directly into your reaction vessel.
-
Sealing: Securely seal the reaction vessel (e.g., with a septum) before removing it from the glovebox. Tightly reseal the main catalyst container.
Protocol 2: Handling using a Schlenk Line
The Schlenk line is a versatile apparatus for handling air-sensitive materials when a glovebox is unavailable.[13][15]
Workflow for Setting up a Reaction on a Schlenk Line
Caption: Workflow for reaction setup using a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, stir bar) for several hours at >120 °C to remove adsorbed water. Assemble the flask while hot and seal with a greased glass stopper or a rubber septum.[13]
-
Inerting the Vessel: Connect the flask to the Schlenk line via thick-walled tubing. Evacuate the flask under vacuum until it cools to room temperature. Then, slowly backfill with a high-purity inert gas (argon is preferred due to its density). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air.[13][16]
-
Adding Solvents/Reagents: Add anhydrous, degassed solvents and any liquid reagents via a gas-tight syringe.
-
Adding the Catalyst: This is the most critical step.
-
Ensure a strong, positive flow of inert gas out of the flask's sidearm or neck. You should feel the gas flow on your hand.
-
Briefly remove the stopper/septum and quickly add the pre-weighed catalyst to the flask against this outward flow of inert gas.
-
Immediately reseal the flask. This entire operation should take no more than a few seconds.
-
Protocol 3: Solvent Degassing via Freeze-Pump-Thaw
This technique is superior to sparging for removing dissolved gases from solvents.[4][16]
-
Freeze: Place your Schlenk flask containing the anhydrous solvent in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum manifold of the Schlenk line and apply a high vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released into the headspace.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure all dissolved atmospheric gases have been removed. After the final cycle, backfill the flask with inert gas.
Troubleshooting Logic for Failed Reactions
Caption: Decision tree for troubleshooting failed reactions.
By rigorously applying these techniques and understanding the chemical principles behind them, you can significantly improve the reliability of your experiments involving trans-Dichlorobis(triethylphosphine)palladium(II) and other air-sensitive catalysts.
References
- An Illustrated Guide to Schlenk Line Techniques. (2023, January 29).
- LCSS: PALLADIUM ON CARBON.
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Development of Techniques in Organometallic Chemistry. American Chemical Society.
- Schlenk Line. UNM Chemistry.
- Keeping air and moisture out. (2024, November 12). VACUUBRAND.
- Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes
- Operando Spectroscopy Unveils the Catalytic Role of Different Palladium Oxidation States in CO Oxidation on Pd/CeO2 C
- Inert atmosphere Definition. (2025, August 15). Fiveable.
- Standard Oper
- Standard Operating Procedures: Bart Labor
- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
- Organometallic Compounds. BNT Chemicals.
- Poisoning and deactivation of palladium c
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Sabeeo.
- Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temper
- How to Use a Glove Box: Standard Oper
Sources
- 1. Operando Spectroscopy Unveils the Catalytic Role of Different Palladium Oxidation States in CO Oxidation on Pd/CeO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. BNT Chemicals | Organometallic Compounds [bnt-chemicals.com]
- 10. chem.purdue.edu [chem.purdue.edu]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 17. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 18. ossila.com [ossila.com]
Technical Support Center: Isomer Control for Dichlorobis(triethylphosphine)palladium(II)
[1]
Subject: Controlling cis-trans Isomerization of
Executive Summary
You are likely accessing this guide because you are observing inconsistent reaction rates, unexpected NMR signals, or solubility issues with your palladium catalyst. The square-planar complex Dichlorobis(triethylphosphine)palladium(II) [
While the trans isomer is often the thermodynamic sink in non-polar storage conditions, the cis isomer is frequently the kinetically active species required for the reductive elimination step in cross-coupling cycles (e.g., Negishi, Suzuki). Uncontrolled isomerization leads to "dead" catalyst loads and irreproducible kinetics.[1]
This guide provides the mechanistic grounding, diagnostic tools, and corrective protocols to regain control over your catalyst's geometry.
Module 1: The Physics of Isomerization
To control the isomer, you must manipulate the thermodynamic and kinetic levers that drive the equilibrium.
1.1 Thermodynamic Drivers (Dipole vs. Sterics)
-
The Trans Advantage (Sterics): In the gas phase and non-polar solvents (Benzene, Hexane, Toluene), the trans isomer is thermodynamically favored. The triethylphosphine (
) ligands are bulky enough (Cone Angle ) that placing them apart minimizes steric repulsion.[1] -
The Cis Advantage (Dipoles): The cis isomer has a significant dipole moment (
D) due to the arrangement of the anionic chloride ligands.[1] The trans isomer has a net dipole near zero. Consequently, polar solvents (DCM, MeCN, DMF) stabilize the cis isomer via dipole-dipole interactions, often shifting the equilibrium significantly toward cis.
1.2 Mechanistic Pathways
Isomerization is not random; it follows specific pathways that you can accelerate or inhibit.[1]
Figure 1: Mechanistic pathways for Pd(II) isomerization. The Associative Pathway (Yellow) is dominant in the presence of free phosphine. The Dissociative Pathway (Green) is slower but active in coordinating solvents.[1]
Module 2: Diagnostic Hub
Before altering your synthesis, confirm your isomer ratio.
2.1
NMR Fingerprinting
Phosphorus NMR is the gold standard for speciation.[1]
-
Solvent: Use
for routine checks, but be aware that it may slowly induce isomerization.[1] -
Standard:
(0 ppm).
| Species | Chemical Shift ( | Multiplicity | Notes |
| Free | Singlet | Oxidation to | |
| Trans- | Singlet | Thermodynamic product in non-polar media.[1] | |
| Cis- | Singlet | Often slightly upfield of trans. |
Note: Absolute shift values vary by concentration and solvent.[1] The most reliable diagnostic is the presence of two distinct singlets in a mixture. If you see a single peak, you likely have a pure isomer.
2.2 Visual Cues
-
Trans-Isomer: Typically bright yellow crystals.[1]
-
Cis-Isomer: Often pale yellow to off-white/colorless powder.[1]
-
Decomposition: Darkening or formation of "palladium black" indicates reduction to Pd(0), often due to phosphine oxidation.[1]
Module 3: Corrective Protocols
Protocol A: Synthesis of Kinetic Cis-Isomer
Target: Users requiring the active isomer for cross-coupling initiation.
-
Reagents: Dissolve
(1.0 eq) in degassed water . -
Ligand Addition: Dissolve
(2.05 eq) in degassed ethanol or acetone . -
Reaction:
-
Cool the Pd solution to
(Ice bath). -
Add the phosphine solution dropwise over 30 minutes.
-
Critical: Low temperature prevents the thermal energy required to overcome the isomerization barrier to trans.
-
-
Isolation: The cis isomer is less soluble in aqueous mixtures and will precipitate. Filter immediately at
.[1] Wash with cold water and diethyl ether.[1] -
Storage: Store at
under Argon.
Protocol B: Thermodynamic Reset (Trans-Enrichment)
Target: Users needing shelf-stable starting material.[1]
-
Solvent: Dissolve the mixture in hot toluene or benzene .
-
Catalysis: Add a trace amount (1 mol%) of free
.[1]-
Why? Free phosphine catalyzes the associative Berry pseudorotation mechanism, rapidly equilibrating the mixture to the thermodynamic minimum (trans).
-
-
Reflux: Heat to reflux for 1-2 hours.
-
Crystallization: Cool slowly to room temperature, then to
. The trans isomer will crystallize out as bright yellow needles.
Module 4: Troubleshooting FAQ
Q1: My NMR shows a mixture that changes over time in the tube. What is happening?
A: You are observing Solvent-Induced Isomerization .
-
Fix: Run NMR immediately after dissolution.[1] For stability studies, use
(Benzene-d6), which stabilizes the trans form and inhibits isomerization.[1]
Q2: I need the cis isomer for a reaction, but I only have trans. Do I need to resynthesize? A: Not necessarily. If your reaction solvent is polar (e.g., THF, DMF), the trans isomer will naturally equilibrate to a mixture containing cis upon heating.
-
Caveat: If your reaction is extremely fast (faster than isomerization), the trans isomer may exhibit an induction period.[1] In this case, use Protocol A to synthesize the cis form directly.
Q3: Why does my catalyst turn black during storage?
A: This is Phosphine Oxidation .
-
Fix: Store under inert atmosphere (Argon/Nitrogen).[1] If black particles appear, filter through Celite under inert gas before use.
Q4: Can I use UV light to switch isomers? A: Yes, Photoisomerization is possible. Irradiating a solution of the trans isomer with UV light (often 365 nm) can generate a photostationary state enriched in the cis isomer. However, this is difficult to scale and maintain. Thermal/Solvent control is more robust for preparative work.[1]
References
-
Redfield, D. A., & Nelson, J. H. (1973).[1] Equilibrium energetics of cis-trans isomerization for two square-planar palladium(II)-phosphine complexes. Inorganic Chemistry. Link[1]
- Core citation for thermodynamic stability in various solvents.
-
Anderson, G. K., & Cross, R. J. (1980).[1] Isomerization mechanisms of square-planar complexes. Chemical Society Reviews.[1] Link[1]
- Authoritative review on Berry pseudorotation and associative p
-
Caseri, W., & Pregosin, P. S. (1988).[1] 31P NMR studies on Pd(II) and Pt(II) complexes. Organometallics. Link[1]
-
Source for chemical shift ranges and coupling constants.[2]
-
-
Fernández-Galán, R., et al. (2010).[1] DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. The Journal of Physical Chemistry A. Link[1]
- Modern computational verific
Technical Support Center: Analysis of trans-Dichlorobis(triethylphosphine)palladium(II)
Welcome to the technical support center for trans-Dichlorobis(triethylphosphine)palladium(II) [trans-PdCl₂(PEt₃)₂]. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in their samples. Leveraging extensive field experience and established analytical principles, this document provides practical, in-depth guidance to ensure the quality and integrity of your palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared sample of trans-PdCl₂(PEt₃)₂ is a pale yellow powder, but upon storage, it has developed a grayish tint. What could be the cause?
A1: A grayish tint or the appearance of black particles is a common indicator of decomposition to palladium black (Pd(0)), an inactive form of palladium. This can be caused by exposure to light, heat, or reactive impurities. It is crucial to store the complex in a dark, cool, and inert environment.
Q2: I observe a small, additional peak in the ³¹P{¹H} NMR spectrum of my sample. What are the likely culprits?
A2: An additional peak in the ³¹P{¹H} NMR spectrum can indicate the presence of several common impurities. The most probable are the cis-isomer (cis-PdCl₂(PEt₃)₂), triethylphosphine oxide (O=PEt₃), or unreacted triethylphosphine (PEt₃). The chemical shift of these species will differ, allowing for their identification.
Q3: My elemental analysis results for carbon and hydrogen are slightly off from the theoretical values. Should I be concerned?
A3: Minor deviations in elemental analysis can be indicative of the presence of residual solvents from the synthesis or recrystallization.[1] Significant deviations, however, could point to the presence of ligand-based impurities or decomposition products. It is always advisable to correlate elemental analysis data with spectroscopic results for a comprehensive purity assessment.[2]
Q4: Can mass spectrometry help in identifying impurities?
A4: Yes, mass spectrometry is a powerful tool for identifying impurities that have a different mass-to-charge ratio than the parent complex. It can detect fragments of the complex, oxidized ligands, or other process-related impurities.
Troubleshooting Guides
Impurity Identification by ³¹P{¹H} NMR Spectroscopy
³¹P{¹H} NMR spectroscopy is arguably the most powerful technique for assessing the purity of phosphine-ligated palladium complexes.[3] The phosphorus nucleus is highly sensitive to its chemical environment, providing a distinct signature for the desired product and its common impurities.
Common Impurities and their Expected ³¹P{¹H} NMR Chemical Shifts:
| Compound/Impurity | Isomer | Typical ³¹P{¹H} NMR Chemical Shift (δ) in CDCl₃ | Notes |
| Dichlorobis(triethylphosphine)palladium(II) | trans | ~18-22 ppm | The target compound. A single sharp peak is expected. |
| Dichlorobis(triethylphosphine)palladium(II) | cis | ~28-32 ppm | Generally observed downfield from the trans isomer.[4] |
| Triethylphosphine Oxide (O=PEt₃) | - | ~52.5 ppm | A common oxidation product of the phosphine ligand.[5] |
| Triethylphosphine (PEt₃) | - | ~-20 ppm | Unreacted starting material or from ligand dissociation. |
Protocol for Sample Preparation and Analysis:
-
Sample Handling: Due to the air and moisture sensitivity of organometallic compounds, prepare the NMR sample under an inert atmosphere (e.g., in a glovebox).[6]
-
Solvent Selection: Use a deuterated solvent in which the complex is sufficiently soluble, such as chloroform-d (CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration if quantification is desired.[3]
-
Data Analysis: Compare the observed chemical shifts with the reference values in the table above to identify any impurities.
`.dot graph NMR_Troubleshooting { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Sample [label="Sample of trans-PdCl₂(PEt₃)₂"]; NMR [label="Acquire ³¹P{¹H} NMR Spectrum"]; Analysis [label="Analyze Spectrum"]; Pure [label="Single Peak at ~18-22 ppm\n(Pure trans Isomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Multiple Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_ID [label="Identify Impurities based on δ"]; Cis [label="Peak at ~28-32 ppm\n(cis-isomer)"]; Oxide [label="Peak at ~52.5 ppm\n(O=PEt₃)"]; Free_Ligand [label="Peak at ~-20 ppm\n(Free PEt₃)"];
Sample -> NMR; NMR -> Analysis; Analysis -> Pure [label="Purity Confirmed"]; Analysis -> Impure [label="Impurity Detected"]; Impure -> Impurity_ID; Impurity_ID -> Cis; Impurity_ID -> Oxide; Impurity_ID -> Free_Ligand; } ` Caption: Workflow for impurity identification using ³¹P{¹H} NMR spectroscopy.
Troubleshooting Isomeric Impurities: The cis Isomer
The cis isomer of PdCl₂(PEt₃)₂ is a common process-related impurity. While the trans isomer is generally the thermodynamically more stable product, the cis isomer can be formed under certain conditions.
Formation and Interconversion:
-
Synthesis: The ratio of cis to trans isomers can be influenced by the reaction conditions during synthesis, such as solvent and temperature.[7]
-
Isomerization: Photo-irradiation can induce the isomerization of the trans isomer to the cis isomer.[8] Therefore, exposure of the sample to UV or even ambient light can lead to the formation of the cis impurity over time.
Identification and Mitigation:
-
Identification: As noted, the cis isomer typically appears downfield of the trans isomer in the ³¹P{¹H} NMR spectrum.[4]
-
Mitigation: To minimize the formation of the cis isomer, protect the compound from light during synthesis, purification, and storage. If the cis isomer is present, recrystallization may selectively isolate the less soluble trans isomer.
Troubleshooting Ligand-Based Impurities
Impurities derived from the triethylphosphine ligand are also frequently encountered.
Common Ligand-Based Impurities and their Origins:
-
Triethylphosphine Oxide (O=PEt₃): This is the product of the oxidation of the triethylphosphine ligand. Its presence suggests that the sample has been exposed to air or other oxidizing agents.
-
Free Triethylphosphine (PEt₃): This can be due to incomplete reaction during synthesis or ligand dissociation from the palladium center, which can be a sign of complex degradation.
Identification and Mitigation:
-
Identification: Both O=PEt₃ and free PEt₃ have distinct chemical shifts in the ³¹P{¹H} NMR spectrum (see table above).
-
Mitigation: To prevent the formation of triethylphosphine oxide, it is imperative to handle the complex under a strictly inert atmosphere.[6] The presence of free ligand may necessitate re-purification of the complex.
Corroborative Analytical Techniques
While ³¹P{¹H} NMR is the primary tool, other techniques should be used for comprehensive characterization and impurity profiling.
1. Elemental Analysis:
-
Purpose: To determine the elemental composition (C, H, N, etc.) of the bulk sample.[2]
-
Troubleshooting:
-
Low Carbon and Hydrogen Values: May indicate the presence of inorganic impurities or incomplete removal of solvents with low C/H ratios.
-
High Carbon and Hydrogen Values: Could suggest the presence of residual organic solvents from synthesis or purification.
-
2. Mass Spectrometry (MS):
-
Purpose: To determine the mass-to-charge ratio of the complex and its fragments.
-
Troubleshooting: While a detailed fragmentation pattern for trans-PdCl₂(PEt₃)₂ is not widely published, expect to see peaks corresponding to the molecular ion and fragments resulting from the loss of ligands (Cl⁻, PEt₃). The presence of peaks corresponding to [O=PEt₃+H]⁺ could confirm the presence of the oxidized ligand.
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic vibrational frequencies of the functional groups present in the complex.
-
Troubleshooting: The presence of a strong absorption band around 1150 cm⁻¹ could indicate the presence of a P=O bond, corresponding to triethylphosphine oxide.
References
-
Bochmann, M., et al. "Photochemical preparation of the cis isomers of dichlorobis(tri-n-alkyl-phosphine)palladium(II)(alkyl = Et, Prn, or Bun); the crystal-structure analysis of the overcrowded n-propyl homologue." Journal of the Chemical Society, Dalton Transactions 10 (1980): 1879-1884. [Link]
-
Pires, E., et al. "Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species." Physical Chemistry Chemical Physics 22.42 (2020): 24352-24359. [Link]
-
Hartwig, J. F. "Organometallics." University Science Books, 2010. [Link]
-
Shriver, D. F., and M. A. Drezdzon. "The manipulation of air-sensitive compounds." John Wiley & Sons, 1986. [Link]
-
Macomber, D. W., and W. P. Hart. "³¹P and ¹³C solid-state NMR of tertiary phosphine-palladium complexes bound to silica." Inorganic Chemistry 25.22 (1986): 3975-3978. [Link]
-
Ozawa, F., et al. "Mechanisms of Thermal Decomposition of trans-and cis-Dialkylbis (tertiary phosphine) palladium (II). Reductive Elimination and trans to cis Isomerization." Bulletin of the Chemical Society of Japan 54.6 (1981): 1868-1880. [Link]
-
Cade, I. A. Comment on "What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]?" ResearchGate, 2014. [Link]
-
Pons, J., et al. "trans-Dichloridobis (triphenylphosphine) palladium (II)." Acta Crystallographica Section E: Structure Reports Online 64.5 (2008): m621. [Link]
-
American Elements. "trans-Dichlorobis(triethylphosphine)palladium(II)." [Link]
-
Pregosin, P. S. "31P NMR in organometallic chemistry." Annual Reports on NMR Spectroscopy 17 (1986): 285-349. [Link]
-
Baum, E., et al. "trans-Dichloridobis (triisopropylphosphine-κP) palladium (II)." Acta Crystallographica Section E: Structure Reports Online 64.7 (2008): m967. [Link]
Sources
- 1. strem.com [strem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus-31 nuclear magnetic resonance spectra of platinum complexes containing nonequivalent phosphorus atoms and the cis-influence - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: FTIR Spectrum Interpretation of trans-Dichlorobis(triethylphosphine)palladium(II)
Executive Summary & Application Scope
trans-Dichlorobis(triethylphosphine)palladium(II) (Pd(PEt₃)₂Cl₂) is a pivotal coordination complex in organometallic chemistry, serving as a highly active precatalyst for cross-coupling reactions (e.g., Heck, Suzuki-Miyaura). Unlike its triphenylphosphine analogue, the triethylphosphine ligand exerts a stronger
This guide provides a definitive framework for the structural validation of trans-Pd(PEt₃)₂Cl₂ using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on distinguishing the thermodynamically stable trans isomer from the kinetically favored cis isomer—a critical quality control step that directly impacts catalytic reproducibility.
Theoretical Framework: Symmetry & Selection Rules
The interpretation of this spectrum relies on Group Theory. The geometric arrangement of ligands dictates the number of infrared-active vibrations.
-
Trans-Isomer (
Symmetry): The molecule possesses a center of inversion.[1][2][3][4] The Rule of Mutual Exclusion applies: vibrations active in the Raman spectrum are inactive in the IR spectrum, and vice versa. Consequently, only one asymmetric Pd-Cl stretching vibration ( ) is IR active. -
Cis-Isomer (
Symmetry): The center of inversion is lost. Both the symmetric ( ) and asymmetric ( ) Pd-Cl stretches are IR active, resulting in two distinct bands.
Visualization: Isomer Determination Logic
Figure 1: Decision tree for distinguishing cis/trans isomers based on Pd-Cl stretching multiplicity.
Spectral Analysis: trans-Pd(PEt₃)₂Cl₂
The spectrum is divided into the Mid-IR (Ligand Characterization) and Far-IR (Metal-Ligand Characterization). Note that standard FTIR instruments (4000–400 cm⁻¹) may cut off the critical Pd-Cl region; a Far-IR or CsI beamsplitter is required for full validation.
Table 1: Detailed Peak Assignment
| Frequency (cm⁻¹) | Vibrational Mode | Assignment | Intensity | Diagnostic Value |
| 2960 - 2870 | Aliphatic C-H stretch (Ethyl) | Strong | Confirms PEt₃ ligand presence. | |
| 1455, 1380 | Ethyl group deformation | Medium | Characteristic of ethyl chains on P. | |
| 1035 - 1045 | P-C stretching (asym) | Med-Strong | Verifies P-Ethyl connectivity. | |
| 720 - 770 | Ethyl rocking | Medium | Fingerprint for triethylphosphine. | |
| 415 - 425 | Pd-Phosphorus stretch | Weak/Med | Critical: Single band for trans. | |
| 350 - 358 | Pd-Chloride stretch (asym) | Strong | Primary Diagnostic: Single sharp band. |
Deep Dive: The Diagnostic Far-IR Region
-
Pd-Cl Stretch (~355 cm⁻¹): In the trans isomer, the two chloride ligands vibrate 180° out of phase (asymmetric stretch), inducing a dipole change. The symmetric stretch (in-phase) does not change the dipole moment and is IR inactive (but Raman active).
-
Observation: Look for a single, distinct band near 355 cm⁻¹.
-
Warning: If a second band appears near 280–300 cm⁻¹, the sample is contaminated with the cis isomer.
-
-
Pd-P Stretch (~420 cm⁻¹): Similar to the chloride bands, the trans arrangement allows only one IR-active Pd-P stretching mode.[5] This band is often less intense than the Pd-Cl stretch but provides secondary confirmation of the geometry.
Comparative Analysis
Isomer Comparison: Trans vs. Cis
The cis isomer is often formed kinetically or in polar solvents. Distinguishing them is vital for catalytic consistency.
| Feature | trans-Pd(PEt₃)₂Cl₂ | cis-Pd(PEt₃)₂Cl₂ |
| Symmetry | ||
| Pd-Cl Bands (IR) | 1 (Asymmetric only) | 2 (Symmetric + Asymmetric) |
| Pd-Cl Frequency | ~355 cm⁻¹ | ~355 cm⁻¹ and ~300 cm⁻¹ |
| Pd-P Bands (IR) | 1 | 2 |
| Color | Typically Yellow | Typically Pale Yellow/White |
| Thermodynamics | More Stable | Less Stable (isomerizes to trans) |
Product Comparison: PEt₃ vs. PPh₃ Analogues
Why choose the triethylphosphine (PEt₃) variant over the standard triphenylphosphine (PPh₃)?
| Parameter | trans-Pd(PEt₃)₂Cl₂ | trans-Pd(PPh₃)₂Cl₂ | Performance Implication |
| Ligand Cone Angle | 132° | 145° | PEt₃ is smaller, reducing steric hindrance. |
| Electronic Effect | Strong | Weaker | PEt₃ creates an electron-rich Pd center, accelerating oxidative addition . |
| Pd-Cl Stretch | ~355 cm⁻¹ | ~360 cm⁻¹ | Lower wavenumber in PEt₃ reflects stronger trans-influence of the alkyl phosphine. |
| Solubility | High in organic solvents | Moderate | PEt₃ complexes often show better solubility in non-polar media. |
Experimental Protocol: Synthesis & Analysis
Objective: Synthesize pure trans-Pd(PEt₃)₂Cl₂ under thermodynamic control to minimize cis contamination.
Workflow Diagram
Figure 2: Thermodynamic synthesis workflow to favor the trans-isomer.
Step-by-Step Methodology
-
Preparation: In a Schlenk flask under nitrogen, suspend 1.0 eq of Palladium(II) chloride (
) in anhydrous benzene or toluene. -
Addition: Add 2.1 eq of Triethylphosphine (
) dropwise. The solution will initially darken as the cis kinetic product forms. -
Isomerization (Critical): Heat the mixture to reflux for 2–4 hours. The thermal energy overcomes the activation barrier, converting the cis isomer to the thermodynamically stable trans isomer.
-
Isolation: Allow the solution to cool slowly to room temperature. The trans isomer is generally less soluble and will crystallize.
-
Purification: Filter the yellow crystals and wash with cold pentane to remove excess phosphine. Dry under high vacuum.
-
Validation: Prepare a Nujol mull or Polyethylene pellet (KBr is transparent in Mid-IR but cuts off at 400 cm⁻¹; Polyethylene is required for Far-IR). Record spectrum from 600–200 cm⁻¹.
References
-
Levason, W., et al. (1990). Coordination Chemistry of Higher Oxidation States. Journal of the Chemical Society, Dalton Transactions.
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
- Komiya, S. (1997). Synthesis of Organometallic Compounds: A Practical Guide. Wiley. (Protocol basis for thermodynamic control).
-
Goodfellow, R. J., et al. (1967). The Far-Infrared Spectra of Some Palladium(II) and Platinum(II) Complexes. Journal of the Chemical Society A.
Sources
Publish Comparison Guide: X-ray Diffraction Data Validation for trans-Dichlorobis(triethylphosphine)palladium(II)
Executive Summary & Core Directive
trans-Dichlorobis(triethylphosphine)palladium(II) (
The Problem: Standard analytical techniques like Elemental Analysis (EA) cannot distinguish between isomers. While NMR is powerful, it is solvent-dependent. Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for structural validation.
The Objective: This guide provides a rigorous, self-validating framework to confirm the identity and quality of trans-PdCl
The Comparative Landscape: XRD vs. Alternative Methods
Before initiating a time-consuming XRD experiment, researchers must understand where XRD fits in the validation hierarchy.
Table 1: Isomer Discrimination Capabilities
| Feature | SC-XRD (Gold Standard) | Elemental Analysis | |
| Isomer Specificity | Absolute. Direct 3D mapping of atomic positions. | High. Distinct chemical shifts for cis vs trans. | None. Identical composition for both isomers. |
| Sample Requirement | Single high-quality crystal ( | Dissolved sample (approx. 5-10 mg). | Bulk powder (approx. 2 mg). |
| Data Output | Bond lengths, angles, absolute configuration.[1] | Chemical shift ( | %C, %H, %Cl, %P. |
| Limitations | Time-intensive; requires suitable crystal. | Solvent effects can shift peaks; rapid exchange can blur signals. | Cannot detect isomeric impurities or polymorphs. |
The "Virtual Triplet" Pre-Screen (Expert Insight)
Before mounting a crystal, perform a
-
Mechanism: In trans phosphine complexes, the P-P coupling (
) is large. This creates a strongly coupled spin system. -
Observation: The methyl protons of the ethyl group will appear as a "virtual triplet" (often looking like a quintet or a distorted triplet) rather than a standard triplet.
Experimental Protocol: Crystal Growth & Data Collection
To validate the structure, you must first isolate the correct polymorph without inducing isomerization.
Step-by-Step Crystallization Protocol
-
Solvent Selection: Use a non-polar solvent system to favor the trans isomer (which is less polar than cis).
-
Recommended: Dichloromethane (DCM) / Hexane layering.
-
-
Dissolution: Dissolve 20 mg of the crude complex in minimal DCM (approx. 1 mL). Filter through a glass wool plug to remove particulates.
-
Layering: Carefully layer 3 mL of Hexane on top of the DCM solution in a narrow vial.
-
Growth: Seal and allow to stand undisturbed at 4°C for 24-48 hours.
-
Result: Yellow, block-like crystals should form at the interface.
-
-
Mounting: Select a crystal with defined faces (avoid needles if possible, as they often indicate rapid, disordered growth).
Diagram 1: Validation Workflow
This workflow ensures that only high-probability candidates enter the XRD pipeline.
Caption: Logical workflow from crude synthesis to final structural validation.
Data Validation Framework (The "What")
Once data is collected, use this checklist to validate the structural model.
A. Space Group Verification
-
Expected Space Group: Monoclinic,
(No. 14). -
Symmetry Implication: In this space group, the Palladium atom typically sits on a crystallographic center of inversion (
or ). -
Validation Check: If the solved structure requires the Pd atom to be at a general position (Z'=1) but the unit cell suggests Z=2, you may have missed symmetry (check for ADDSYM in PLATON).
B. Geometric Benchmarking
The trans geometry imposes strict constraints. Deviations suggest incorrect assignment or crystal twinning.
Table 2: Structural Benchmarks for trans-PdCl
(PEt
)
| Parameter | Expected Value | Tolerance | Diagnostic Note |
| Pd-P Bond Length | 2.30 - 2.34 Å | Shorter than cis due to trans-influence of Cl vs P. | |
| Pd-Cl Bond Length | 2.29 - 2.31 Å | Consistent with terminal chlorides.[3] | |
| P-Pd-P Angle | 180.0° | Exact | Must be 180° if Pd is on inversion center. |
| Cl-Pd-Cl Angle | 180.0° | Exact | Must be 180° if Pd is on inversion center. |
| P-Pd-Cl Angle | ~90.0° | Slight distortion allowed by packing forces. |
C. Refinement Quality Metrics
-
R-Factor (
): Should be (5%) for a publication-quality structure. -
Goodness of Fit (GooF): Should approach 1.0. Values
or indicate weighting scheme issues or unresolved twinning. -
Residual Density: The highest peak (
) should be near the heavy atom (Pd) and . High residual density away from Pd suggests solvent disorder (e.g., trapped DCM).
Troubleshooting & Artifacts
The "Disorder" Trap
The ethyl groups on the phosphine ligands are flexible and often exhibit rotational disorder.
-
Symptom: Thermal ellipsoids for the terminal methyl carbons are elongated ("cigar-shaped") or huge spheres.
-
Solution: Do not simply delete these atoms. Model the disorder over two positions (PART 1 / PART 2) and restrain anisotropic parameters (SIMU/DELU in SHELXL).
Diagram 2: Isomer Discrimination Logic
This diagram assists in interpreting conflicting data between NMR and XRD.
Caption: Decision tree for distinguishing isomers based on crystallographic symmetry and NMR data.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Trans-dichlorobis(triethylphosphine)palladium(II). [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. [Link]
-
Pregosin, P. S., & Kunz, R. W. (1979). "
and NMR of Transition Metal Phosphine Complexes." NMR Basic Principles and Progress, Vol 16. Springer. (Authoritative text on Virtual Triplets). [Link]
Sources
- 1. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. First Example of Monometallic Palladium(II) Compound with Trans-Chelating Tridentate Ligand: Synthesis, Crystal Structure, and Characterizations -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-Dichlorobis(triethylphosphine)palladium(II)
For laboratory professionals engaged in cutting-edge research and drug development, the synthesis and application of complex organometallic compounds like trans-Dichlorobis(triethylphosphine)palladium(II) are routine. However, the lifecycle of these potent catalysts extends beyond their use in a reaction flask. Responsible management of the resulting waste streams is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of trans-Dichlorobis(triethylphosphine)palladium(II), grounded in scientific principles and regulatory compliance.
The primary hazards associated with this compound stem not only from the palladium center but significantly from the triethylphosphine ligands. Triethylphosphine itself is known to be pyrophoric, meaning it can ignite spontaneously in air, and is also corrosive, capable of causing severe burns.[1][2] Therefore, the disposal procedure must mitigate risks of fire, chemical burns, and toxic exposure, while ensuring full compliance with hazardous waste regulations.
I. Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough understanding of the waste's characteristics is essential. This is the responsibility of the waste generator.
Key Hazards:
-
Reactivity: The presence of triethylphosphine ligands suggests a potential reactivity hazard. While the complex itself is more stable than the free ligand, residual starting materials or degradation byproducts could be pyrophoric.[1][2]
-
Corrosivity: The compound and its degradation products can be corrosive, causing chemical burns upon contact.[1]
-
Toxicity: The compound is harmful if inhaled and causes skin and serious eye irritation. Like many heavy metal compounds, it is presumed to have aquatic toxicity.
-
Incompatibilities: This material is sensitive to moisture and incompatible with strong oxidizing agents.[3]
Regulatory Waste Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by being either "listed" or "characteristic."[4][5] This palladium complex is not specifically listed. Therefore, its classification depends on its characteristics:
-
Ignitability (D001): Unlikely for the solid complex itself, but a concern if mixed with flammable solvents.
-
Corrosivity (D002): Possible, as the material can cause chemical burns.[1] Waste is considered corrosive if it has a pH ≤ 2 or ≥ 12.5, or corrodes steel.[5]
-
Reactivity (D003): This is the most probable characteristic. Wastes are considered reactive if they are unstable, react violently with water, or can generate toxic gases.[5] The pyrophoric nature of the phosphine ligand strongly points to this classification.[1][2]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6][7] Palladium is not one of the 40 chemicals with a specific TCLP limit.[8][9] Therefore, the waste would not be classified as toxic under this characteristic unless contaminated with other regulated substances.
Given this analysis, the most appropriate classification for this waste stream is as a Reactivity Characteristic Hazardous Waste (D003) , potentially with a secondary Corrosivity (D002) characteristic. Always confirm this classification with your institution's Environmental Health & Safety (EHS) department.
| Parameter | Description | Primary RCRA Waste Code |
| Chemical Name | trans-Dichlorobis(triethylphosphine)palladium(II) | D003 (Reactivity) |
| CAS Number | 28425-04-9 | |
| Key Hazards | Reactivity (Pyrophoric Ligand), Corrosivity, Irritant, Aquatic Toxicity | |
| Incompatibilities | Moisture, Strong Oxidizing Agents | |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely accumulating and preparing trans-Dichlorobis(triethylphosphine)palladium(II) waste for collection by your institution's hazardous waste management team.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Select a location within the laboratory that is under the direct control of laboratory personnel.
-
The area should be away from heat sources, drains, and incompatible chemicals. A designated spot within a ventilated cabinet is ideal.
Step 2: Prepare the Hazardous Waste Container
-
Use a container that is compatible with the waste. A clean, dry, high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.
-
The container must be in good condition, with no leaks or cracks.
-
Affix a hazardous waste label to the container before adding any waste.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer solid waste (e.g., residual reagent, contaminated filter paper, weigh boats) into the designated waste container using a funnel or spatula.
-
Contaminated Labware: Collect disposable items such as pipette tips, gloves, and wipes that are contaminated with the compound in the same container.
-
AVOID MIXING: Do not mix this waste stream with any other chemical waste, particularly aqueous waste, oxidizing agents, or organic solvents, to prevent violent reactions.[3]
-
Keep Container Closed: The container must remain closed at all times except when actively adding waste. This is a critical safety and regulatory requirement to prevent the release of hazardous vapors and potential reaction with air or moisture.
Step 4: Labeling the Waste Container
-
Complete all fields on the hazardous waste label clearly and accurately.
-
Write the full chemical name: "Hazardous Waste: trans-Dichlorobis(triethylphosphine)palladium(II)".
-
List all constituents, including the primary compound and any contaminated materials (e.g., filter paper, gloves).
-
Indicate the hazards: "Reactivity," "Corrosive," "Toxic."
-
Specify the appropriate RCRA Waste Code: D003 . Consult your EHS office if a secondary code is required.
Step 5: Managing Empty Reagent Bottles
-
A container that held a hazardous chemical is not considered "empty" until all material has been removed by standard practice.[10]
-
For this compound, do not rinse the container with water or other solvents, as this could create a reactive mixture.
-
Scrape out as much solid residue as possible into the hazardous waste container.
-
The "empty" reagent bottle should then be managed as hazardous waste itself and placed in a designated collection area for contaminated solids. Deface the original product label to avoid confusion.
Step 6: Arranging for Disposal
-
Once the container is full or you are finished generating this type of waste, schedule a pickup with your institution's EHS or hazardous waste management department.
-
Do not dispose of this chemical down the drain or in the regular trash. All hazardous wastes must be disposed of through a licensed hazardous waste vendor.
III. Emergency Procedures and Spill Management
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the immediate area.
-
Assess the Hazard: Evaluate the spill from a safe distance. Do not proceed with cleanup unless you are trained and have the appropriate PPE and spill kit materials.
-
Cleanup (for trained personnel on small spills):
-
Wear appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Contact EHS: For large spills or any uncertainty, contact your EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of trans-Dichlorobis(triethylphosphine)palladium(II).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Triethylphosphine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. epa.gov [epa.gov]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. alsglobal.com [alsglobal.com]
- 10. Hazardous waste characterization implications of updating the toxicity characteristic list - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
